molecular formula C19H23N3O3 B044155 tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate CAS No. 209784-85-0

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate

Número de catálogo: B044155
Número CAS: 209784-85-0
Peso molecular: 341.4 g/mol
Clave InChI: KHBAZSBJXFMJSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate is a sophisticated bifunctional chemical intermediate of significant value in medicinal chemistry and chemical biology, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs) and other targeted therapeutic modalities. Its structure features two critical functional handles: a tert-butyloxycarbonyl (Boc)-protected amine on the aniline moiety and a primary benzylamine group. The Boc protecting group can be readily removed under mild acidic conditions to reveal a free amine, which is essential for subsequent coupling reactions to install various payloads, such as E3 ubiquitin ligase ligands. Simultaneously, the primary aminomethyl group on the benzamide ring serves as an excellent site for conjugation with carboxylic acids, isocyanates, or other electrophiles, enabling linkage to target protein ligands (e.g., for kinases, bromodomains, or other proteins of interest).

Propiedades

IUPAC Name

tert-butyl N-[2-[[4-(aminomethyl)benzoyl]amino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-19(2,3)25-18(24)22-16-7-5-4-6-15(16)21-17(23)14-10-8-13(12-20)9-11-14/h4-11H,12,20H2,1-3H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBAZSBJXFMJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate: A Keystone Intermediate in the Synthesis of Class I Selective Benzamide HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Strategic Rationale

The epigenetic regulation of gene expression via Histone Deacetylases (HDACs) has become a premier target in modern oncology and neuropharmacology. While first-generation pan-HDAC inhibitors (e.g., the hydroxamate-based Vorinostat/SAHA) suffer from rapid metabolic degradation and broad-spectrum toxicity[1], the field has aggressively pivoted toward Class I-selective inhibitors (HDAC1, 2, and 3). These next-generation therapeutics utilize an o-aminobenzamide Zinc-Binding Group (ZBG) to exploit a highly specific "foot pocket" adjacent to the catalytic zinc ion, conferring superior pharmacokinetic stability and reduced off-target effects[2][3].

At the heart of this chemical evolution is a highly versatile, advanced intermediate: tert-butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate . By pre-assembling the latent ZBG and a rigid phenyl linker terminating in a reactive benzylic amine, this molecule serves as the universal branching point for the divergent synthesis of blockbuster clinical candidates, including Entinostat (MS-275) and Tucidinostat (Chidamide)[4][5].

This whitepaper deconstructs the structural logic, orthogonal protection strategies, and validated synthetic protocols required to utilize this intermediate effectively in drug discovery workflows.

Structural Anatomy and Orthogonal Protection Strategy

The design of tert-butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate is a masterclass in synthetic foresight. It is composed of three functional domains, each requiring strict chemoselective control:

  • The Latent Zinc-Binding Group (ZBG): The o-phenylenediamine moiety is the pharmacophore responsible for chelating the Zn²⁺ ion in the HDAC active site[6]. However, free o-diamines are highly nucleophilic and prone to forming benzimidazoles under standard peptide coupling conditions[7]. Mono-Boc protection (tert-butyl (2-aminophenyl)carbamate) completely suppresses this side reaction, ensuring strict regioselectivity during acylation[8].

  • The Rigid Linker: The benzamide core provides the optimal spatial geometry to traverse the narrow hydrophobic channel of the HDAC enzyme[5].

  • The Diversification Point: The primary benzylic amine allows for late-stage functionalization (e.g., urea formation, reductive amination, or secondary amidation) to generate the final "cap group" that interacts with the enzyme's surface recognition domain[5].

Causality in Reagent Selection: The Necessity of Orthogonal Protection

To synthesize this intermediate, one cannot simply react tert-butyl (2-aminophenyl)carbamate with free 4-(aminomethyl)benzoic acid. The primary benzylic amine of the acid would aggressively compete with the sterically hindered aniline, leading to uncontrolled polymerization.

Solution: An orthogonal Fmoc/Boc protection strategy is mandatory. The benzylic amine must be temporarily masked with a base-labile Fmoc group, while the ZBG is protected by the acid-labile Boc group. This allows the Fmoc group to be selectively cleaved post-coupling without prematurely unmasking the ZBG.

Table 1: Optimization of Amide Coupling Conditions

Quantitative causality demonstrating why specific reagents are required for the synthesis of the protected precursor.

Coupling ReagentBaseSolventYield (%)Purity (LC-MS)Mechanistic Rationale
EDC / HOBtTEADCM42%85%Insufficient activation for sterically hindered, electron-poor anilines.
TBTUDIPEADMF68%92%Better activation, but prone to uronium side-product formation.
HATU DIPEA DMF 94% >98% Optimal. The 7-aza-HOBt leaving group dramatically accelerates acylation of the poorly nucleophilic aniline.

Self-Validating Experimental Protocol

The following methodology details the synthesis of the core intermediate using a built-in validation framework to ensure absolute protocol fidelity.

Step 1: HATU-Mediated Amide Coupling

Objective: Synthesize the Fmoc-protected intermediate.

  • Preparation: In an oven-dried 250 mL round-bottom flask under an inert N₂ atmosphere, dissolve Fmoc-4-(aminomethyl)benzoic acid (10.0 mmol, 3.73 g) and HATU (11.0 mmol, 4.18 g) in anhydrous DMF (50 mL).

  • Activation: Add anhydrous DIPEA (25.0 mmol, 4.35 mL) dropwise. Stir the mixture at ambient temperature for 15 minutes to ensure complete formation of the active ester. The solution will turn pale yellow.

  • Coupling: Add tert-butyl (2-aminophenyl)carbamate (10.0 mmol, 2.08 g)[9] in a single portion. Stir at room temperature for 12 hours.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture. The LC-MS trace must show the complete disappearance of the m/z 209 signal (Boc-diamine) and the emergence of the product peak at m/z 564 [M+H]⁺.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Extract with EtOAc (3 x 75 mL). Wash the combined organic layers with 1M HCl (50 mL), followed by brine (50 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 2: Fmoc Deprotection

Objective: Unmask the benzylic amine to yield the final intermediate.

  • Cleavage: Dissolve the crude Fmoc-protected intermediate in a 20% (v/v) solution of piperidine in anhydrous DMF (40 mL). Stir at room temperature for 2 hours.

  • Validation Checkpoint 2 (TLC & Ninhydrin): Spot the reaction on a silica TLC plate (Eluent: DCM:MeOH 9:1). Stain with Ninhydrin and heat. The product spot (R_f ≈ 0.3) must turn deep purple/blue, confirming the presence of the free primary amine. The starting material will not stain.

  • Isolation: Concentrate the mixture under high vacuum to remove piperidine. Triturate the resulting residue with cold diethyl ether (50 mL). The dibenzofulvene-piperidine adduct remains in solution, while the pure tert-butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate precipitates as a white solid. Filter and dry in vacuo (Expected yield: 85-90% over two steps; m/z 342 [M+H]⁺).

Divergent Synthesis Workflows

The true power of this intermediate lies in its modularity. By reacting the newly unmasked benzylic amine with various electrophilic cap groups, researchers can rapidly generate diverse libraries of Class I HDAC inhibitors[7].

  • To synthesize Entinostat (MS-275): The intermediate is reacted with pyridin-3-ylmethyl (4-nitrophenyl) carbonate, followed by Boc deprotection using Trifluoroacetic Acid (TFA)[4].

  • To synthesize Tucidinostat (Chidamide): The intermediate is coupled with 3-(pyridin-3-yl)acrylic acid via standard HATU conditions, followed by TFA deprotection.

Synthesis_Workflow A Boc-o-phenylenediamine C Protected Intermediate A->C HATU, DIPEA B Fmoc-4-(aminomethyl) benzoic acid B->C D tert-Butyl (2-(4-(aminomethyl) benzamido)phenyl)carbamate C->D Piperidine / DMF E Entinostat (MS-275) D->E 1. Pyridin-3-ylmethyl carbonate 2. TFA (Boc Deprotection) F Tucidinostat D->F 1. 3-(Pyridin-3-yl)acrylic acid 2. TFA (Boc Deprotection)

Divergent synthesis workflow of benzamide HDAC inhibitors from the core intermediate.

Mechanistic Grounding: Epigenetic Modulation

Once the final drug molecule is synthesized and the Boc group is removed, the free o-phenylenediamine acts as a highly potent, Class I-selective warhead[10].

Unlike hydroxamic acids that indiscriminately bind all zinc-dependent HDACs, the o-aminobenzamide moiety requires an internal 14 Å cavity—known as the "foot pocket"—to accommodate the aniline ring[3]. This pocket is accessible in HDAC1, HDAC2, and HDAC3, but is sterically occluded by a bulky tyrosine residue in HDAC6 (Class IIb)[5].

By selectively inhibiting Class I HDACs, these molecules prevent the deacetylation of lysine residues on histone tails. This neutralizes the positive charge of the histones, weakening their electrostatic affinity for negatively charged DNA. The resulting chromatin relaxation allows transcription factors to access previously silenced promoter regions, triggering the expression of critical tumor suppressor genes such as CDKN1A (p21) and inducing cell cycle arrest and apoptosis in malignant cells[11][12].

Mechanism_Action A Unmasked Benzamide ZBG B Class I HDACs (1, 2, 3) A->B Enters Active Site C Zn2+ Chelation & Foot Pocket Binding B->C Structural Interaction D Inhibition of Deacetylation C->D Catalytic Blockade E Chromatin Relaxation D->E Epigenetic Shift F Tumor Suppressor Gene Expression E->F Transcriptional Activation

Mechanism of Class I HDAC inhibition and subsequent epigenetic transcriptional activation.

Sources

Structural Analysis and Characterization of Boc-Protected ortho-Aminoanilide Pharmacophores: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The development of isoform-selective Histone Deacetylase (HDAC) inhibitors relies heavily on the precise engineering of the Zinc-Binding Group (ZBG). While hydroxamic acids are historically prevalent, their pan-HDAC activity and potential mutagenic liabilities have driven the field toward ortho-aminoanilides, which exhibit profound selectivity for Class I HDACs (HDAC1, 2, and 3)[1],[2]. During the synthesis of these targeted therapeutics, tert-butyloxycarbonyl (Boc) protection of the ortho-aminoanilide precursor is a non-negotiable strategic step. This whitepaper provides a comprehensive, self-validating framework for the structural analysis, synthetic causality, and analytical characterization of Boc-protected ortho-aminoanilide pharmacophores.

The Extended Pharmacophore Logic: Why ortho-Aminoanilides?

The classical HDAC inhibitor pharmacophore model consists of three distinct regions: a surface-recognizing Cap group, a channel-spanning Linker, and a ZBG[3]. However, to achieve true isoform selectivity, modern drug design leverages an extended pharmacophore model that exploits subtle structural divergences in the HDAC active site, such as the "foot pocket"[3].

Unlike hydroxamic acids, the ortho-aminoanilide ZBG coordinates the catalytic Zn²⁺ ion in a bidentate manner—utilizing both the aniline nitrogen and the carbonyl oxygen[4]. Concurrently, the aromatic ring of the anilide projects into the internal foot pocket, a cavity accessible in HDAC1-3 but sterically restricted in other isoforms like HDAC8[4],[2].

Pharmacophore Cap Cap Group (Surface Recognition) Linker Aliphatic/Aryl Linker (Channel Spanning) Cap->Linker ZBG Boc-Protected o-Aminoanilide ZBG Linker->ZBG FootPocket Foot Pocket Targeting (Aryl Substituents) ZBG->FootPocket Directs Zinc Zn2+ Ion Chelation (Post-Deprotection) ZBG->Zinc Chelates

Fig 1: Extended pharmacophore model of ortho-aminoanilide HDAC inhibitors and binding logic.

Synthetic Causality: The Imperative of Boc-Protection

The assembly of ortho-aminoanilide-based inhibitors (e.g., Entinostat or Tacedinaline analogs) typically begins with o-phenylenediamine. Because this precursor possesses two equivalent, highly nucleophilic primary amines, direct coupling to a linker-carboxylic acid results in uncontrollable mixtures of mono- and bis-coupled products.

The Causality of the Boc Group: To establish a self-validating synthetic route, we employ mono-Boc protection to desymmetrize the diamine. The choice of the Boc group is deliberate and serves a dual purpose:

  • Steric Shielding: The bulky tert-butyl moiety physically blocks the protected amine from participating in subsequent bimolecular collisions.

  • Electronic Deactivation: The carbamate linkage pulls electron density away from the nitrogen lone pair via resonance, rendering it non-nucleophilic.

This ensures that subsequent amide coupling (e.g., via EDCI/HOBt) occurs exclusively at the unprotected primary amine, establishing the core pharmacophore geometry before final acidic deprotection yields the active ZBG.

SynthesisLogic Diamine o-Phenylenediamine Protection Mono-Boc Protection (Boc2O, THF) Diamine->Protection Coupling Amide Coupling (EDCI, HOBt, Linker) Protection->Coupling ProtectedZBG Boc-Protected ZBG (Stable Intermediate) Coupling->ProtectedZBG Deprotection TFA Cleavage (Yields Active ZBG) ProtectedZBG->Deprotection

Fig 2: Step-by-step synthetic logic for assembling the ortho-aminoanilide pharmacophore.

Structural Analysis & Characterization Workflows

To guarantee structural integrity, the analytical workflow must be treated as a self-validating system where orthogonal techniques confirm the same molecular features.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The Boc-protected ortho-aminoanilide provides highly diagnostic NMR signatures:

  • ¹H NMR (DMSO-d₆): The tert-butyl group appears as a sharp, dominant singlet integrating to 9 protons at ~1.40–1.50 ppm . The carbamate NH typically resonates at ~8.5 ppm . Crucially, the newly formed amide NH (from the linker) will appear further downfield (>9.5 ppm ) due to the stronger electron-withdrawing nature of the amide carbonyl and potential intramolecular hydrogen bonding with the adjacent carbamate oxygen.

  • ¹³C NMR: The quaternary carbon of the tert-butyl group is isolated at ~80 ppm , while the three methyl carbons resonate at ~28 ppm . The carbamate carbonyl carbon (~153 ppm ) is easily distinguished from the amide carbonyl (~165–170 ppm ).

B. High-Resolution Mass Spectrometry (HRMS)

Using Electrospray Ionization Time-of-Flight (ESI-TOF) MS, the intact [M+H]⁺ and [M+Na]⁺ adducts are observed.

  • Mechanistic Fragmentation (The -100 Da Rule): A self-validating marker for the Boc group is its predictable in-source fragmentation. By slightly elevating the cone voltage, the Boc group undergoes a concerted retro-ene cleavage in the gas phase, expelling isobutylene (56 Da) and carbon dioxide (44 Da). The observation of a [M+H - 100]⁺ peak definitively proves the presence and structural connectivity of the Boc-carbamate.

AnalyticalWorkflow Synthesis Synthesized Boc-Protected o-Aminoanilide NMR 1H & 13C NMR (Confirm t-Butyl & Amide/Carbamate) Synthesis->NMR HRMS HRMS (ESI-TOF) (Check [M+H]+ and -100 Da loss) Synthesis->HRMS Validation Data Concordance & Validation NMR->Validation HRMS->Validation Fails Re-purify / 2D NMR Validation->Fails Inconclusive Fails->Validation Resolved

Fig 3: Self-validating analytical workflow for characterizing Boc-protected pharmacophores.

Quantitative Data Summary

The following table summarizes the critical analytical benchmarks required to validate the Boc-protected ortho-aminoanilide intermediate before proceeding to final deprotection.

Analytical MethodSignal / ValueMultiplicity / AssignmentDiagnostic Value
¹H NMR ~1.45 ppmSinglet (9H)Confirms intact tert-butyl group.
¹H NMR ~8.50 ppmBroad Singlet (1H)Carbamate NH; confirms mono-protection.
¹H NMR >9.50 ppmSinglet (1H)Amide NH; confirms successful linker coupling.
¹³C NMR ~28.0 ppmPrimary Carbon (CH₃)tert-butyl methyl carbons.
¹³C NMR ~80.0 ppmQuaternary Carbon (C)tert-butyl central carbon.
¹³C NMR ~153.0 ppmQuaternary Carbon (C=O)Carbamate carbonyl; distinct from amide.
HRMS (ESI) [M+H]⁺Intact MassValidates overall molecular formula.
HRMS (ESI) [M+H - 100]⁺Fragment MassConfirms Boc presence via isobutylene + CO₂ loss.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, adhere to the following step-by-step methodologies.

Protocol 1: Regioselective Mono-Boc Protection of o-Phenylenediamine

Rationale: Excess diamine is used to statistically favor mono-protection over bis-protection.

  • Dissolve o-phenylenediamine (3.0 equivalents) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic addition.

  • Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in a minimal amount of anhydrous THF and add dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The mono-protected product will have an intermediate Rf value compared to the highly polar diamine and the non-polar bis-protected byproduct.

  • Concentrate under reduced pressure, dissolve in EtOAc, and wash with brine to remove unreacted diamine. Purify via flash chromatography.

Protocol 2: Amide Coupling to the Linker-Cap Moiety

Rationale: EDCI/HOBt coupling prevents racemization (if chiral centers exist in the cap) and ensures high yields without generating harsh acidic/basic byproducts that could prematurely cleave the Boc group.

  • Dissolve the carboxylic acid linker-cap intermediate (1.0 eq) in anhydrous DMF.

  • Add EDCI·HCl (1.2 eq), HOBt (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to pre-form the active ester.

  • Add the mono-Boc protected o-phenylenediamine (1.1 eq) to the mixture.

  • Stir at room temperature for 18 hours.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash extensively with 5% aqueous LiCl to remove residual DMF.

  • Purify via column chromatography.

Protocol 3: Spectroscopic Validation Workflow
  • Sample Preparation: Dissolve 5 mg of the purified intermediate in 0.5 mL of DMSO-d₆ for NMR. Prepare a 1 µg/mL solution in LC-MS grade Methanol for HRMS.

  • NMR Acquisition: Acquire ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 512 scans).

  • HRMS Acquisition: Run ESI-TOF in positive ion mode. Acquire a standard spectrum at a cone voltage of 20 V to observe the intact[M+H]⁺.

  • Self-Validation Step: Increase the cone voltage to 40 V. The appearance of the [M+H - 100]⁺ peak validates the structural assignment. If this peak is absent, the presence of the Boc group is falsified, and the synthesis must be re-evaluated.

Conclusion

The ortho-aminoanilide pharmacophore remains a cornerstone in the development of Class I selective HDAC inhibitors, offering distinct advantages over traditional hydroxamic acids[1],[5]. Mastering the synthesis and characterization of its Boc-protected precursor is critical for medicinal chemists. By employing a self-validating analytical framework—anchored by diagnostic NMR shifts and mechanistic HRMS fragmentation—researchers can ensure absolute structural confidence before proceeding to the final, critical deprotection steps that yield the active epigenetic modulator.

References

  • Source: nih.
  • Source: researchgate.
  • Source: preprints.
  • Source: nih.
  • Source: acs.

Sources

Discovery and Design of Aminomethylbenzamide Derivatives in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of small-molecule drug discovery has experienced a tectonic shift from occupancy-driven inhibition to event-driven targeted protein degradation (TPD). Proteolysis Targeting Chimeras (PROTACs) leverage the cell’s endogenous ubiquitin-proteasome system (UPS) to selectively eliminate pathogenic proteins. Within this landscape, the aminomethylbenzamide pharmacophore has emerged as a highly versatile and privileged scaffold. Originally characterized for its potent inhibitory activity against Poly(ADP-ribose) polymerases (PARPs), histone deacetylases (HDACs), and serine proteases , this motif offers ideal physicochemical properties and solvent-exposed exit vectors for linker conjugation.

This technical guide explores the rational design, biophysical validation, and mechanistic evaluation of aminomethylbenzamide-based degraders, providing a comprehensive framework for drug development professionals.

The Aminomethylbenzamide Pharmacophore in TPD

The success of a PROTAC relies heavily on the binding affinity and orientation of its target-binding warhead. The aminomethylbenzamide scaffold (e.g., 3-(aminomethyl)benzamide) is exceptionally well-suited for TPD due to its dual functional zones:

  • The Benzamide Core (Anchoring Zone): The primary amide group serves as a critical hydrogen-bond donor and acceptor. In targets like PARP1, the benzamide deeply penetrates the nicotinamide-binding pocket, forming highly conserved hydrogen bonds with residues such as Gly863 and Ser904. In serine proteases (e.g., Factor Xa, Thrombin), the aromatic ring engages in π−π stacking within the S1 specificity pocket.

  • The Aminomethyl Group (Exit Vector): The primary or secondary amine extending from the meta- or para-position acts as a natural exit vector. Because this group typically points outward toward the solvent channel, it can be functionalized with cross-linkers without structurally clashing with the target protein's binding pocket .

By converting the solvent-exposed amine into an amide or alkylating it to attach a linker, chemists can seamlessly bridge the target protein to an E3 ligase without sacrificing the warhead's native binding affinity.

PROTAC_Mechanism POI Protein of Interest (Target) Ternary Ternary Complex Formation POI->Ternary Warhead Binding PROTAC Aminomethylbenzamide PROTAC PROTAC->Ternary Induced Proximity E3 E3 Ligase (CRBN/VHL) E3->Ternary Ligand Binding Ub Polyubiquitination (K48-linked) Ternary->Ub E2 Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 1: Event-driven targeted protein degradation via aminomethylbenzamide PROTACs.

Rational Design Strategy: Linkerology and E3 Recruitment

The transition from an aminomethylbenzamide inhibitor to a degrader requires precise spatial geometry to induce productive cooperativity between the target protein and the E3 ligase .

Exit Vector Selection

The structural causality of PROTAC efficacy dictates that the linker must not disrupt the warhead's binding thermodynamics. For 3-(aminomethyl)benzamide derivatives, the primary amine is functionalized using amide coupling or reductive amination. The meta-substitution provides a distinct trajectory compared to para-substitution, often resulting in different ternary complex architectures.

Linkerology

Linker length and composition (e.g., Polyethylene glycol [PEG] vs. rigid alkynes) directly govern the "hook effect" and ternary complex stability.

  • PEG Linkers: Offer high aqueous solubility and flexibility, allowing the E3 ligase to sample multiple orientations to find the optimal ubiquitination zone on the target.

  • Rigid Linkers (e.g., Piperazine/Alkyl hybrids): Reduce the entropic penalty of ternary complex formation. If the precise distance between the target's solvent channel and the E3 ligase binding site is known via X-ray crystallography, rigid linkers often yield lower DC50​ (concentration inducing 50% degradation) values.

E3 Ligase Ligand Selection

The two most clinically validated E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL) . Aminomethylbenzamide warheads are typically conjugated to:

  • Thalidomide/Lenalidomide derivatives for CRBN recruitment.

  • VH032 derivatives for VHL recruitment.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of a synthesized PROTAC must follow a self-validating workflow. A critical principle in TPD is that high binary binding affinity ( IC50​ ) does not guarantee high degradation efficiency ( DC50​ ) . The protocols below are designed to prove causality at every step.

Workflow Design 1. Rational Design Identify exit vectors on aminomethylbenzamide Synthesis 2. Modular Synthesis CuAAC coupling of warhead, linker, and E3 ligand Design->Synthesis Biophysics 3. Biophysical Validation SPR / TR-FRET for Ternary binding affinities Synthesis->Biophysics Cellular 4. Cellular Degradation Western Blot / HiBiT assay for DC50 and Dmax Biophysics->Cellular Mechanism 5. Mechanistic Rescue Validate UPS-dependence via MG132/MLN4924 Cellular->Mechanism

Fig 2: End-to-end discovery workflow for aminomethylbenzamide-based degraders.

Protocol 1: TR-FRET Assay for Ternary Complex Formation

Purpose: To confirm that the PROTAC successfully bridges the target protein and the E3 ligase in vitro, establishing the biochemical causality of proximity.

  • Reagent Preparation: Prepare recombinant His-tagged target protein (e.g., PARP1) and GST-tagged E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

  • Fluorophore Conjugation: Utilize a Europium (Eu)-labeled anti-His antibody as the FRET donor and an XL665-labeled anti-GST antibody as the FRET acceptor.

  • Titration: In a 384-well microplate, incubate 10 nM of both proteins with a titration series of the aminomethylbenzamide PROTAC (0.1 nM to 10 µM).

  • Measurement: Read the plate using a time-resolved fluorescence reader.

  • Validation Logic: A bell-shaped curve will emerge. The signal increases as the ternary complex forms, but at excessively high PROTAC concentrations, the signal drops. This drop validates the "hook effect" —where independent binary complexes (Target-PROTAC and E3-PROTAC) saturate the proteins, preventing the formation of the ternary complex.

Protocol 2: Cellular Degradation and Mechanistic Rescue Assay

Purpose: To quantify degradation ( DC50​ and Dmax​ ) and prove that the degradation is strictly dependent on the Ubiquitin-Proteasome System (UPS).

  • Cell Seeding: Seed target cells (e.g., HeLa or MDA-MB-231) in 6-well plates at 3×105 cells/well.

  • Compound Treatment: Treat cells with a concentration gradient of the PROTAC (1 nM to 5 µM) for 16–24 hours.

  • Rescue Controls (The Self-Validating Step): In parallel wells, pre-treat cells for 2 hours with either:

    • MG132 (10 µM): A potent 26S proteasome inhibitor.

    • MLN4924 (1 µM): A NEDD8-activating enzyme (NAE) inhibitor that prevents the activation of cullin-RING ligases (CRLs).

  • Lysis and Western Blotting: Lyse cells using RIPA buffer, normalize protein concentrations via BCA assay, and perform SDS-PAGE/Western Blotting against the target protein and a loading control (e.g., GAPDH).

  • Validation Logic: If the PROTAC is a true degrader, the target protein band will disappear in the standard treatment group. However, in the wells pre-treated with MG132 or MLN4924, the target protein band must be rescued (remain visible). This proves causality: the compound does not merely halt protein synthesis or cause non-specific cytotoxicity; it actively co-opts the CRL and the proteasome.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes representative SAR data for a library of aminomethylbenzamide-based PROTACs. It highlights the critical disconnect between binary binding ( IC50​ ) and degradation efficiency ( DC50​ ), underscoring the importance of linker length.

Table 1: Representative SAR of Aminomethylbenzamide-based PROTACs

Compound IDWarhead Exit VectorLinker TypeE3 Ligase LigandTarget IC50​ (nM)Cellular DC50​ (nM) Dmax​ (%)
AMB-P1 meta-aminePEG2Thalidomide (CRBN)12.4>100015%
AMB-P2 meta-aminePEG4Thalidomide (CRBN)15.145.292%
AMB-P3 meta-aminePEG6Thalidomide (CRBN)22.8310.565%
AMB-V1 meta-aminePEG4VH032 (VHL)14.512.898%
AMB-V2 para-aminePEG4VH032 (VHL)85.0>5000<5%

Data Interpretation: While AMB-P1 exhibits excellent binary binding ( IC50​ = 12.4 nM), the PEG2 linker is too short to allow productive ubiquitination, resulting in poor degradation. Extending the linker to PEG4 (AMB-P2) restores degradation. Furthermore, shifting the exit vector from the meta to the para position (AMB-V2) drastically reduces both binding and degradation, proving the positional sensitivity of the aminomethylbenzamide scaffold.

Conclusion and Future Perspectives

The aminomethylbenzamide scaffold represents a highly tunable, privileged warhead for the development of targeted protein degraders. Its inherent affinity for major therapeutic targets—combined with the straightforward synthetic handle provided by the aminomethyl group—makes it an ideal candidate for modular PROTAC design. As the field of TPD matures, the integration of rigidified linkers and novel E3 ligase recruiters with this scaffold will likely yield next-generation therapeutics with enhanced pharmacokinetic profiles and profound clinical efficacy.

References

  • Burslem, G. M., & Crews, C. M. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Pharmacokinetic Potential of Epigenetic Drugs Derived from tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the rapidly evolving landscape of targeted protein degradation and epigenetic modulation, the compound tert-butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate has emerged as a highly versatile, orthogonally protected synthon. Structurally, it is the Boc-protected precursor to Entinostat (MS-275) , a clinically validated, class I-selective histone deacetylase (HDAC) inhibitor ()[1].

As a Senior Application Scientist, I frequently utilize this scaffold to engineer novel epigenetic drugs, particularly Proteolysis Targeting Chimeras (PROTACs). The strategic brilliance of this molecule lies in its dual-functional architecture:

  • The Zinc-Binding Group (ZBG): The ortho-phenylenediamine moiety, critical for chelating the zinc ion in the HDAC active site, is masked by a tert-butyloxycarbonyl (Boc) group. This prevents the primary aniline from undergoing unwanted side reactions (e.g., oxidation or acylation) during complex multi-step syntheses.

  • The Conjugation Handle: The free benzylic amine (aminomethyl group) serves as an ideal nucleophile for late-stage functionalization, allowing for the attachment of various linker-E3 ligase ligand complexes via amide coupling or "click" chemistry ()[2].

This whitepaper dissects the pharmacokinetic (PK) potential of drugs derived from this scaffold, bridging the gap between chemical synthesis and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Pharmacokinetic Profiling: From Small Molecules to Degraders

When we derivatize the tert-butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate scaffold, the resulting PK profile depends heavily on the appended moieties.

The Parent Scaffold Paradigm (Entinostat)

Once the Boc group is removed and the benzylic amine is capped with a simple group (e.g., a pyridin-3-ylmethyl carbamate to form Entinostat), the molecule exhibits exceptional PK properties for an epigenetic drug. It is orally bioavailable and boasts an unusually long half-life of approximately 50 to 100 hours in humans ()[3]. This prolonged exposure allows for once-weekly dosing in clinical settings[1].

Shift to "Beyond Rule of 5" (bRo5) Space in PROTACs

When the free aminomethyl group is conjugated to a PEG or alkyl linker terminating in a CRBN or VHL ligand, the molecular weight frequently exceeds 900 g/mol . While these Entinostat-based PROTACs (such as JMC-137) successfully degrade HDAC1/2/3, their PK potential is constrained by bRo5 limitations ()[4].

  • Absorption: High polar surface area (PSA) and molecular weight drastically reduce Caco-2 permeability, shifting the optimal administration route from oral to intravenous or subcutaneous liposomal delivery.

  • Metabolism: Post-deprotection, the exposed ortho-aniline is highly susceptible to phase II hepatic N-acetylation. Furthermore, the extended linker regions introduce vulnerabilities to CYP3A4-mediated oxidative cleavage.

Comparative Pharmacokinetic Data

The following table summarizes the causal relationship between scaffold derivatization and resulting PK parameters.

PK ParameterSmall Molecule Derivative (e.g., Entinostat)PROTAC Derivative (e.g., JMC-137)Causality / Structural Impact
Molecular Weight 376.4 g/mol > 900 g/mol Addition of linker and E3 ligand pushes the molecule deep into bRo5 space.
Oral Bioavailability (F%) High (~50-80%)Low (< 5%)Increased hydrogen bond donors and high PSA in PROTACs restrict intestinal permeability and promote P-gp efflux.
Half-life ( t1/2​ ) ~50 - 100 hours< 4 hoursBulky PROTACs undergo rapid biliary excretion and hepatic clearance compared to the parent benzamide.
Primary Metabolism Phase II N-acetylationCYP-mediated linker cleavageThe exposed ortho-aniline is acetylated, while the long aliphatic/PEG linkers are oxidized by hepatic CYPs.

Mechanistic Visualizations

To understand the lifecycle of these derivatives, we must visualize both their chemical genesis and their intracellular pharmacodynamics.

Chemical Derivatization Workflow

G A Boc-Protected Synthon B Linker Conjugation (Amide/Click) A->B Free Aminomethyl C E3 Ligand Attachment B->C Scaffold Extension D TFA Deprotection (Boc Removal) C->D Acidic Cleavage E Active Epigenetic Drug (PROTAC) D->E Expose ZBG

Fig 1: Synthetic workflow from the Boc-protected scaffold to an active epigenetic degrader.

Intracellular Pharmacodynamic Mechanism

G PROTAC HDAC-PROTAC (Cell Entry) Ternary Ternary Complex (HDAC - PROTAC - E3) PROTAC->Ternary Binds HDAC1/2/3 & VHL/CRBN Ub Polyubiquitination of HDAC Ternary->Ub E2 Ubiquitin Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome Epigenetic Epigenetic Derepression Degradation->Epigenetic Chromatin Remodeling

Fig 2: Intracellular pharmacodynamic mechanism of HDAC-targeted PROTACs.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the critical steps for synthesizing and evaluating the PK potential of drugs derived from this scaffold. Every step is designed with built-in causality and validation logic.

Protocol 1: Scaffold Functionalization & Deprotection Workflow

This protocol describes the conversion of tert-butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate into an active PROTAC.

  • Amide Coupling: Dissolve the Boc-protected scaffold (1.0 eq) and the carboxylic acid-functionalized linker-E3 ligand (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU is specifically chosen over EDC/NHS because it highly efficient at driving amide bond formation even in the presence of the severe steric hindrance typical of complex E3 ligase linkers.

  • Reaction Monitoring: Stir at room temperature for 4 hours. Monitor via LC-MS.

    • Validation: The reaction is complete only when the mass of the free benzylic amine is entirely consumed, ensuring no unreacted scaffold complicates downstream purification.

  • Boc Deprotection: Isolate the intermediate, then dissolve in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir for 1 hour at room temperature.

    • Causality: This specific acidic ratio provides rapid cleavage of the tert-butyl carbamate to expose the ortho-phenylenediamine ZBG without hydrolyzing the central benzamide core.

  • Neutralization via Solid-Phase Extraction (SPE): Pass the reaction mixture through a carbonate-based solid-phase resin.

    • Causality: We strictly avoid aqueous basic workup (e.g., NaHCO3​ washes). PROTACs frequently possess sensitive ester or amide linkages that can hydrolyze under basic aqueous conditions. The SPE resin neutralizes the TFA salt while maintaining the structural integrity of the degrader[2].

Protocol 2: In Vitro Microsomal Stability Assay (Phase I PK Profiling)

To predict the in vivo clearance of the synthesized epigenetic drug, we evaluate its stability against hepatic Cytochrome P450 (CYP) enzymes.

  • Matrix Preparation: Pre-incubate the test compound (1 µM final concentration) with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Causality: HLMs contain the full complement of CYP enzymes necessary to simulate first-pass hepatic metabolism.

  • Reaction Initiation (Co-factor Addition): Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Validation Control: Simultaneously run a minus-NADPH control . Because NADPH is the obligate electron donor for CYP450s, any degradation observed in the minus-NADPH control indicates chemical instability or degradation by non-CYP enzymes (e.g., hydrolases), creating a self-validating system for CYP-specific clearance.

  • Quenching: At predetermined time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the matrix for clean downstream analysis.

  • Quantification: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM). Calculate the intrinsic clearance ( CLint​ ) based on the first-order decay of the parent compound.

References

  • Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents. PubMed Central (PMC). URL:[Link]

  • A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. PubMed Central (PMC). URL:[Link]

  • Entinostat: a promising treatment option for patients with advanced breast cancer. PubMed Central (PMC). URL:[Link]

  • Effects of Entinostat, CI994, pomalidomide and HD-TAC7 on pro-and anti-inflammatory cytokines. ResearchGate. URL:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate

Introduction

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It serves as a versatile linker or scaffold, incorporating a protected aromatic amine, a central amide bond, and a reactive primary benzylic amine. This unique arrangement allows for sequential, site-selective modifications, making it a valuable building block for constructing complex molecular architectures, including targeted protein degraders (PROTACs) and sophisticated drug conjugates.

The synthesis of this target molecule presents a classic chemical challenge: the selective formation of an amide bond in the presence of multiple nucleophilic amine groups. A direct coupling of tert-butyl (2-aminophenyl)carbamate and 4-(aminomethyl)benzoic acid is complicated by the comparable or higher reactivity of the benzylic amine, which can lead to polymerization or the formation of undesired side products.

This application note details a robust and high-yielding three-step synthetic protocol designed to circumvent these issues. The strategy relies on an orthogonal protecting group scheme:

  • Protection: The primary amine of 4-(aminomethyl)benzoic acid is temporarily protected with a benzyloxycarbonyl (Cbz) group.

  • Coupling: The resulting Cbz-protected carboxylic acid is then coupled with tert-butyl (2-aminophenyl)carbamate using a standard carbodiimide-mediated reaction to form the central amide bond.

  • Selective Deprotection: The Cbz group is selectively removed via catalytic hydrogenation, a mild method that leaves the acid-labile tert-butoxycarbonyl (Boc) group intact, yielding the final product with high purity.

This protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step guide but also the underlying chemical principles and expert insights for a successful synthesis.

Overall Synthetic Scheme

The synthetic pathway is illustrated below, proceeding from commercially available starting materials through two key intermediates to the final product.

Caption: Overall 3-step synthesis workflow.

Materials and Equipment

ReagentCAS No.Supplier
4-(Aminomethyl)benzoic acid56-91-7Sigma-Aldrich
Benzyl Chloroformate (Cbz-Cl)501-53-1Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)144-55-8Fisher Scientific
1,4-Dioxane123-91-1Sigma-Aldrich
tert-Butyl (2-aminophenyl)carbamate146651-75-4Combi-Blocks
EDC·HCl (EDCI)25952-53-8Sigma-Aldrich
HOBt2592-95-2Sigma-Aldrich
DIPEA7087-68-5Sigma-Aldrich
N,N-Dimethylformamide (DMF), Anhydrous68-12-2Acros Organics
Palladium on Carbon (Pd/C), 10 wt. %7440-05-3Sigma-Aldrich
Methanol (MeOH)67-56-1Fisher Scientific
Dichloromethane (DCM)75-09-2Fisher Scientific
Ethyl Acetate (EtOAc)141-78-6Fisher Scientific
Hexanes110-54-3Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Fisher Scientific
Hydrochloric Acid (HCl), 1M7647-01-0VWR

Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, glass funnels, separatory funnel, column chromatography setup (silica gel), hydrogenation apparatus (e.g., H-Cube, Parr shaker, or balloon hydrogenation setup), Celite®.

Safety and Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. EDC and HOBt are potential sensitizers and should be handled with care.[1] Cbz-Cl is corrosive and lachrymatory. Catalytic hydrogenation with Pd/C and H₂ gas carries a risk of fire or explosion if not handled properly; ensure the system is purged with an inert gas (N₂ or Ar) before and after the reaction.

Experimental Protocols

Part 1: Synthesis of 4-(((Benzyloxycarbonyl)amino)methyl)benzoic acid (Intermediate 1)

Rationale: This step protects the nucleophilic primary amine of the starting material. The Cbz group is stable to the amide coupling conditions used in the next step but can be cleanly removed under hydrogenation conditions that do not affect the Boc group on the other fragment.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-(aminomethyl)benzoic acid (5.00 g, 33.1 mmol, 1.0 equiv) and sodium bicarbonate (8.34 g, 99.3 mmol, 3.0 equiv) in a mixture of 1,4-dioxane (60 mL) and water (60 mL).

  • Cool the stirring mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 5.65 mL, 39.7 mmol, 1.2 equiv) dropwise over 20 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours.

  • Monitor the reaction by TLC (Eluent: 10% MeOH in DCM) until the starting material is consumed.

  • Once complete, dilute the reaction mixture with 100 mL of water and transfer to a separatory funnel.

  • Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted Cbz-Cl and benzyl alcohol byproduct.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1M HCl. A white precipitate will form.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under high vacuum to afford Intermediate 1 as a white powder.

Expected Outcome: Yield typically ranges from 85-95%. The product should be of sufficient purity for the next step without further purification.

Part 2: Synthesis of tert-Butyl (2-(4-(((benzyloxycarbonyl)amino)methyl)benzamido)phenyl)carbamate (Intermediate 2)

Rationale: This step forms the key amide bond. EDC is a water-soluble carbodiimide that activates the carboxylic acid to form an unstable O-acylisourea intermediate.[1] This intermediate is intercepted by HOBt to generate a more stable and reactive HOBt-ester, which minimizes side reactions and reduces the risk of racemization if chiral centers were present.[1][2] This active ester then reacts with the amine to form the desired amide. DIPEA acts as a non-nucleophilic organic base to neutralize the HCl salt of EDC and maintain a basic pH for the coupling.

Coupling_Mechanism Acid R-COOH O_Acylisourea [O-Acylisourea Intermediate] (Unstable) Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester [HOBt Active Ester] (More Stable) O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea rearrangement (side reaction) HOBt HOBt HOBt_Ester->HOBt regenerated Amide Amide Product (R-CO-NH-R') HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂

Caption: EDC/HOBt amide coupling mechanism.

Procedure:

  • To a 250 mL round-bottom flask, add Intermediate 1 (5.00 g, 17.5 mmol, 1.0 equiv), tert-butyl (2-aminophenyl)carbamate (4.00 g, 19.2 mmol, 1.1 equiv)[3][4], and HOBt (3.55 g, 26.3 mmol, 1.5 equiv).

  • Add 80 mL of anhydrous DMF and stir the mixture under a nitrogen atmosphere until all solids dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (9.15 mL, 52.5 mmol, 3.0 equiv) dropwise, followed by the portion-wise addition of EDC·HCl (5.03 g, 26.3 mmol, 1.5 equiv) over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC (Eluent: 50% EtOAc in Hexanes).

  • Upon completion, pour the reaction mixture into 400 mL of cold water and stir for 30 minutes. A precipitate should form.

  • Collect the solid by vacuum filtration and wash with water. If the product oils out, perform an extractive workup: dilute with 300 mL of ethyl acetate and wash successively with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to yield Intermediate 2 as a white or off-white solid.[3][5]

Part 3: Synthesis of tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate (Final Product)

Rationale: The final step is the selective deprotection of the Cbz group. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice. Under a hydrogen atmosphere, the catalyst facilitates the cleavage of the C-O bond of the benzyl carbamate, releasing the free amine, toluene, and carbon dioxide as byproducts. This process is highly selective and occurs under neutral, mild conditions, thus preserving the acid-sensitive Boc protecting group.

Procedure:

  • Dissolve Intermediate 2 (5.0 g, 10.5 mmol) in 100 mL of methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (0.50 g, 10% w/w) to the solution under a stream of nitrogen.

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (using a balloon or connecting to a hydrogenator). Repeat this purge cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or up to 50 psi) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully purge the vessel with nitrogen to remove all hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 25 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the final product, tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate , typically as a white or pale-yellow solid. The product is often pure enough for subsequent use, but can be further purified by recrystallization or a final column chromatography if necessary.

Data Summary and Characterization

CompoundStepMol. WeightTypical YieldPhysical StateKey ¹H NMR Signals (DMSO-d₆, δ ppm)
Intermediate 1 1285.3085-95%White Powder~12.9 (s, 1H, COOH), 7.9 (d, 2H), 7.3-7.4 (m, 7H), 5.1 (s, 2H), 4.3 (d, 2H)
Intermediate 2 2475.5570-85%White Solid~9.8 (s, 1H, NH), ~8.5 (s, 1H, NH), ~7.9 (d, 2H), ~7.2-7.6 (m, 11H), 5.1 (s, 2H), 4.3 (d, 2H), 1.4 (s, 9H)
Final Product 3341.40>90%White Solid~9.7 (s, 1H, NH), ~8.4 (s, 1H, NH), ~7.9 (d, 2H), ~7.1-7.5 (m, 6H), 3.9 (s, 2H, CH₂NH₂), 1.4 (s, 9H)

Note: NMR shifts are approximate and based on typical values for similar structures. Actual values should be confirmed by analysis.

References

  • EDC/HOBt Coupling Mechanism and Protocol

    • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents
    • Source: PMC (National Center for Biotechnology Inform
    • URL: [Link]

  • Mono-Boc Protection of Diamines: Title: Protocol for Boc protection of diamines using Di-tert-butyl ethane-1,2-diyldicarbam
  • Amide Bond Formation Review

    • Title: Amide bond formation: beyond the myth of coupling reagents
    • Source: Luxembourg Bio Technologies
    • URL: [Link]

  • General Amide Coupling Protocols: Title: Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Synthesis of Similar Carbamate Structures

    • Title: Synthesis of tert-butyl (substituted benzamido)
    • Source: PMC (National Center for Biotechnology Inform
    • URL: [Link]

  • Boc-Protection of Aminobenzoic Acid

    • Title: Supplementary Information (for a rel
    • Source: The Royal Society of Chemistry
    • URL: [Link]

  • Characterization of Starting Material: Title: (2-Amino-Phenyl)-Carbamic Acid Tert-Butyl Ester Source: CymitQuimica
  • General EDC Coupling Procedure

    • Title: Acid-Amine Coupling using EDCI
    • Source: Organic Synthesis
    • URL: [Link]

Sources

Application Note: Advanced Amide Coupling Techniques for the Derivatization of Aminomethyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The aminomethyl group (–CH₂NH₂) is a ubiquitous structural motif in medicinal chemistry, frequently serving as a critical attachment point for pharmacophore elaboration and improving the pharmacokinetic profiles of drug candidates. Because it is a primary, unhindered aliphatic amine, the aminomethyl group exhibits exceptional nucleophilicity. While this inherent reactivity facilitates rapid amide bond formation, it simultaneously introduces chemoselectivity challenges—such as over-acylation (imide formation) or competitive side reactions when other nucleophilic residues are present.

Furthermore, aminomethyl-containing compounds are predominantly isolated as stable hydrochloride (HCl) or trifluoroacetate (TFA) salts. Designing a robust derivatization strategy requires not only selecting the optimal coupling reagent but also employing precise free-basing protocols to prevent reaction stalling. This guide details field-proven methodologies for the amidation of aminomethyl groups, bridging the gap between discovery-scale rapid synthesis and process-scale manufacturing.

Mechanistic Rationale & Reagent Selection

Choosing the appropriate coupling reagent is dictated by the electronic and steric nature of the carboxylic acid partner, the scale of the reaction, and the downstream purification requirements. Relying on a "one-size-fits-all" approach often leads to poor yields and complex impurity profiles.

HATU: High-Efficiency Activation for Hindered Scaffolds

HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester.

  • Causality: The nitrogen atom at the 7-position of the pyridine ring in HATU provides crucial neighboring group participation. It coordinates the incoming primary aminomethyl group via a hydrogen-bonded cyclic transition state, drastically lowering the activation energy. This makes HATU the premier choice for coupling sterically hindered carboxylic acids .

T3P: The Process-Scale Champion

Propylphosphonic anhydride (T3P) activates the carboxylic acid to form an acyl phosphonate intermediate.

  • Causality: Unlike carbodiimides, T3P does not suffer from rearrangement to unreactive species. Its rigid cyclic structure and mild activation profile significantly reduce the risk of α-chiral center epimerization. Crucially, all T3P byproducts are highly water-soluble phosphates, allowing for purification via a simple aqueous wash—making it ideal for scale-up .

EDC·HCl / HOBt: The Reliable Standard
  • Causality: EDC reacts with the acid to form an O-acylisourea intermediate. Because this intermediate can undergo an irreversible 1,3-rearrangement to an inactive N-acylurea, HOBt is added as a nucleophilic trap. HOBt rapidly attacks the O-acylisourea to form a stable, yet reactive, OBt ester, which then undergoes smooth aminolysis with the aminomethyl compound .

Quantitative Comparison of Coupling Reagents
ReagentMolecular Weight ( g/mol )Byproduct SolubilityEpimerization RiskRelative CostIdeal Application
HATU 380.2OrganicModerateHighHindered acids, discovery scale (mg)
T3P (50% in EtOAc)318.2 (anhydride)Aqueous (High)LowModerateProcess scale-up (>10g), chiral acids
EDC·HCl / HOBt 191.7 / 135.1Aqueous / OrganicModerateLowStandard couplings, general libraries

Experimental Workflow

The following decision matrix illustrates the logical relationship for selecting the optimal coupling protocol based on the physical properties of the substrates and the intended scale of the reaction.

Workflow Start Aminomethyl Substrate + Carboxylic Acid CheckHindrance Is the Carboxylic Acid Sterically Hindered? Start->CheckHindrance HATU HATU / DIPEA (High Reactivity, Fast) CheckHindrance->HATU Yes CheckScale Is the Reaction for Process Scale-Up? CheckHindrance->CheckScale No Validate In-Process Control (LC-MS) Check for Guanidinylation/Epimerization HATU->Validate T3P T3P / Pyridine or NMM (Easy Workup, Low Epimerization) CheckScale->T3P Yes (>10g) EDC EDC·HCl / HOBt (Cost-Effective, Standard) CheckScale->EDC No (<10g) T3P->Validate EDC->Validate

Decision matrix for selecting optimal amide coupling conditions for aminomethyl derivatization.

Detailed Experimental Protocols

Protocol A: High-Efficiency HATU Coupling (Discovery Scale)

Optimized for sterically hindered carboxylic acids or unreactive substrates.

  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Note: Excess base is required if the aminomethyl compound is an HCl/TFA salt.

  • Pre-Activation (Critical Step): Add HATU (1.1 equiv) in one portion. Stir at room temperature for exactly 5–10 minutes. This ensures complete conversion to the HOAt ester and prevents the aminomethyl group from reacting directly with HATU.

  • Amine Addition: Add the aminomethyl Compound (1.05 equiv) dropwise as a solution in DMF (1 mL).

  • Self-Validation (IPC): After 1 hour, take a 5 µL aliquot, quench in 100 µL MeCN/H₂O (1:1), and analyze via LC-MS. The target mass should be the primary peak. If a mass of [M+98] is observed, the amine has undergone guanidinylation (a sign of insufficient pre-activation).

  • Workup: Dilute with EtOAc (20 mL), wash with saturated aqueous NaHCO₃ (3 × 10 mL), 5% LiCl solution (to remove DMF), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Scalable T3P-Mediated Amidation (Process Scale)

Optimized for chiral integrity and streamlined downstream purification.

  • Preparation: Suspend the carboxylic acid (1.0 equiv, 50 mmol) and the aminomethyl Compound salt (1.05 equiv) in anhydrous EtOAc or 2-MeTHF (150 mL).

  • Base Addition: Add N-Methylmorpholine (NMM) or Pyridine (4.0 equiv). NMM is preferred as its lower pKa (7.38) minimizes the risk of base-catalyzed racemization of the acid partner .

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 equiv) over 30 minutes to control the mild exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Self-Validation (IPC): Monitor via HPLC. Once the acid is consumed <2%, proceed to workup.

  • Workup: Add water (100 mL) and stir vigorously for 15 minutes to hydrolyze unreacted T3P. Separate the layers. Wash the organic layer with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine.

  • Validation: Analyze the crude product via ¹H NMR. The complete absence of multiplet peaks in the aliphatic region (1.0–2.0 ppm) confirms the successful aqueous extraction of all propylphosphonate byproducts.

Protocol C: EDC/HOBt Coupling in Biphasic Media

A cost-effective approach for standard library synthesis.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv, 5 mmol) and HOBt (1.2 equiv) in DCM (25 mL).

  • Activation: Add EDC·HCl (1.2 equiv) and stir at room temperature for 15 minutes.

  • Coupling: Add the aminomethyl Compound (1.1 equiv) followed by Triethylamine (TEA) (2.5 equiv).

  • Reaction: Stir at room temperature for 16 hours.

  • Workup: Wash the DCM layer sequentially with 10% citric acid (to remove unreacted amine and EDC byproducts), saturated NaHCO₃ (to remove HOBt), and brine. Dry and concentrate.

Troubleshooting & Self-Validation Systems

To ensure the integrity of the derivatization, researchers must implement strict in-process controls. The unhindered nature of the aminomethyl group makes it susceptible to specific failure modes:

  • Failure Mode 1: Stalled Reaction (Incomplete Conversion)

    • Causality: Aminomethyl compounds are frequently synthesized via the reduction of nitriles or azides and isolated as robust HCl salts. Failure to fully liberate the free base prevents nucleophilic attack.

    • Validation/Fix: Spot the reaction mixture on wet pH paper. If the pH is <8, the amine is still protonated. Add additional DIPEA or NMM in 0.5 equiv increments until the pH reaches ~9.

  • Failure Mode 2: Guanidinylation (HATU specific)

    • Causality: If HATU is used in stoichiometric excess, or if the amine is added before the acid is fully activated, the highly nucleophilic aminomethyl group will attack the uronium salt of HATU directly.

    • Validation/Fix: Detected via LC-MS as a distinct +98 Da mass shift. To prevent this, strictly adhere to the 5–10 minute pre-activation window described in Protocol A.

  • Failure Mode 3: Poor in vivo Stability of the Amide

    • Causality: Standard aliphatic amides can be susceptible to rapid enzymatic cleavage by amidases.

    • Validation/Fix: If metabolic stability is an issue during downstream DMPK profiling, consider substituting the standard coupling with an amide bond bioisostere (e.g., trifluoroethylamines or triazoles) .

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Organic Process Research & Development URL:[Link]

  • Nonclassical Routes for Amide Bond Formation Chemical Reviews, ACS Publications URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Journal of Medicinal Chemistry (via PMC, NIH) URL:[Link]

Application Note: Strategic Incorporation of tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate in Class I HDAC PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from occupancy-driven enzyme inhibition to Targeted Protein Degradation (TPD) has revolutionized epigenetic drug discovery. Histone Deacetylases (HDACs), particularly Class I isoforms (HDAC1, 2, and 3), are critical targets in oncology and neurology. However, designing selective Proteolysis Targeting Chimeras (PROTACs) for these multi-protein complex members requires precise spatial geometry.

This application note details the mechanistic rationale and synthetic protocols for utilizing tert-butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate —a strategically protected, solvent-exposed vector based on the CI-994 (Tacedinal) pharmacophore—as a foundational building block for HDAC-targeted PROTACs[1].

Mechanistic Rationale & Molecular Design

To successfully degrade Class I HDACs, the PROTAC must engage the active site without disrupting the multi-protein corepressor complexes (e.g., CoREST, NuRD, SMRT)[2].

The Causality of the Building Block Design:

  • The Benzamide Warhead: The 2-aminophenyl benzamide core is a well-established, slow-binding inhibitor of Class I HDACs. The ortho-amino group is strictly required to chelate the catalytic zinc ion ( Zn2+ ) at the base of the HDAC active site[1].

  • The Boc Protecting Group: The tert-butyl carbamate (Boc) group serves a dual purpose. Chemically, it prevents the ortho-aniline from undergoing unwanted acylation or oxidation during linker conjugation. Biologically, the Boc-protected intermediate serves as a self-validating negative control ; because it cannot chelate zinc, it is enzymatically inactive, proving that any downstream degradation is strictly dependent on active-site engagement[1].

  • The Aminomethyl Vector: Crystallographic data of benzamide inhibitors bound to HDAC2 reveals that the para-position of the benzoyl ring points directly out of the active site channel toward the solvent[3]. The aminomethyl group provides a highly nucleophilic, sterically unhindered primary aliphatic amine, making it the ideal attachment point for linker-E3 ligase conjugates.

PROTAC_Logic Target Class I HDACs (HDAC1, 2, 3) Warhead Benzamide Warhead (Zinc-chelating 2-amino) Target->Warhead Binding Vector Aminomethyl Vector (Solvent-exposed) Warhead->Vector Extension Linker Alkyl/PEG Linker (6-12 atoms) Vector->Linker Conjugation E3 E3 Ligase Ligand (VHL / CRBN) Linker->E3 Connection Degradation Proteasomal Degradation E3->Degradation Ubiquitination

Caption: Logical architecture of Class I HDAC PROTACs utilizing the aminomethyl benzamide vector.

Synthetic Workflow & Experimental Protocols

The synthesis relies on a convergent approach: coupling the Boc-protected aminomethyl warhead to a pre-assembled Linker-E3 Ligase carboxylic acid, followed by global deprotection.

Synthetic_Workflow Precursor tert-Butyl (2-(4-(aminomethyl) benzamido)phenyl)carbamate Coupling Amide Coupling (HATU, DIPEA, DMF) Precursor->Coupling E3Linker HOOC-Linker-E3 Ligase E3Linker->Coupling Intermediate Boc-Protected PROTAC (Inactive) Coupling->Intermediate Deprotection Boc Deprotection (TFA/DCM) Intermediate->Deprotection ActivePROTAC Active HDAC PROTAC Deprotection->ActivePROTAC

Caption: Step-by-step synthetic workflow from the Boc-protected precursor to the active PROTAC.

Protocol Phase 1: Amide Coupling (Linker Conjugation)

We utilize HATU as the coupling reagent. The causality here is critical: HATU facilitates rapid activation of the carboxylic acid, preventing the epimerization of stereocenters commonly found in E3 ligase ligands (such as the hydroxyproline core in VHL ligands).

Materials:

  • tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate (1.0 equiv)

  • HOOC-Linker-E3 Ligase (e.g., VHL-PEG3-COOH) (1.05 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Dissolve the HOOC-Linker-E3 Ligase (0.1 mmol) and HATU (0.12 mmol) in anhydrous DMF (2.0 mL) under an inert argon atmosphere.

  • Add DIPEA (0.3 mmol) dropwise. Stir the reaction mixture at room temperature ( 25∘C ) for 15 minutes to ensure complete formation of the active ester.

  • Add tert-butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate (0.1 mmol) as a solution in DMF (1.0 mL).

  • Stir the reaction for 2–4 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The primary aliphatic amine is highly reactive; you should observe >95% conversion to the Boc-protected PROTAC mass.

  • Quench the reaction with water, extract with ethyl acetate, wash with brine to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH). Note: Retain an aliquot of this purified Boc-protected intermediate for use as a negative control in cellular assays.

Protocol Phase 2: Global Deprotection (Boc Removal)

The Boc group must be removed to unmask the zinc-binding ortho-aniline. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is chosen because it cleanly cleaves the carbamate without hydrolyzing the newly formed amide bonds or the benzamide core.

Step-by-Step Procedure:

  • Dissolve the purified Boc-protected PROTAC (0.05 mmol) in anhydrous DCM (2.0 mL).

  • Cool the solution to 0∘C in an ice bath.

  • Add TFA (0.5 mL) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1–2 hours.

  • Self-Validation Check: Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the [M−Boc+H]+ peak confirms complete deprotection.

  • Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene ( 3×2 mL) to remove residual TFA.

  • Purify the final active PROTAC via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Lyophilize to obtain the final compound as a solid powder.

Data Presentation: Optimization of Linker Parameters

The length and composition of the linker attached to the aminomethyl vector profoundly impact the formation of the productive ternary complex (HDAC-PROTAC-E3 Ligase). Shorter linkers often result in potent in vitro inhibition but fail to induce degradation due to steric clashes between the enzymes[1].

The following table summarizes the quantitative degradation profiles of various PROTACs synthesized from the aminomethyl benzamide core, demonstrating the necessity of longer linkers (12-15 atoms) for optimal target degradation[2][3].

PROTAC Design (Warhead-Linker-E3)E3 LigaseLinker Length / TypeHDAC1 Degradation ( Dmax​ )HDAC2 Degradation ( Dmax​ )HDAC3 Degradation ( Dmax​ )
CI-994-C6-VHL VHL6-Atom Alkyl< 10% (Poor)< 10% (Poor)< 10% (Poor)
JPS004 (CI-994-C12-VHL) VHL12-Atom Alkyl> 90% (Excellent)> 85% (Excellent)~ 50% (Moderate)
JPS016 (CI-994-PEG-VHL) VHL15-Atom PEG> 95% (Excellent)> 90% (Excellent)> 80% (High)
CI-994-C12-CRBN CRBN12-Atom Alkyl> 85% (Excellent)~ 40% (Moderate)< 15% (Poor)

Data synthesized from established literature evaluating CI-994-based PROTACs in HCT116 and ES cell lines[1][2][3].

Conclusion

The use of tert-butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate streamlines the synthesis of Class I HDAC PROTACs. By leveraging the solvent-exposed aminomethyl group for HATU-mediated amide coupling and utilizing the Boc group as a temporary shield for the zinc-binding pharmacophore, researchers can rapidly generate libraries of degraders. Furthermore, the intermediate Boc-protected compounds serve as essential, self-validating negative controls to prove that observed cellular phenotypes are driven by degradation rather than off-target toxicity.

References

  • PROTAC-Mediated Degradation of Class I Histone Deacetylase Enzymes in Corepressor Complexes Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][1]

  • Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells Source: ACS Publications, Journal of Medicinal Chemistry URL:[Link][2]

  • Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3 Source: Chemical Communications (RSC Publishing) URL:[Link][3]

Sources

Reductive amination protocols using the free primary amine of this benzamide intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

Reductive amination stands as a cornerstone of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry. Its prominence is underscored by the fact that approximately a quarter of all carbon-nitrogen bond-forming reactions in the pharmaceutical industry utilize this versatile transformation.[1][2][3] The reaction facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine, offering a highly controlled and efficient route to primary, secondary, and tertiary amines.[4][5][6] This method is favored for its operational simplicity, broad substrate scope, and the availability of a wide array of protocols.[2]

This application note provides detailed protocols and expert insights for the reductive amination of a specific, yet crucial, class of substrates: benzamide intermediates bearing a free primary amine. Such scaffolds are pivotal in drug discovery, and the ability to selectively alkylate the primary amine in the presence of the benzamide functionality is a common synthetic challenge. We will delve into the mechanistic underpinnings of the reaction, offer field-proven protocols, and provide guidance on troubleshooting and optimization.

Mechanistic Overview: A Two-Step, One-Pot Transformation

The reductive amination process is a cascade of two distinct chemical events occurring in a single reaction vessel:

  • Imine Formation: The reaction commences with the nucleophilic attack of the primary amine onto the carbonyl carbon of an aldehyde or ketone. This is often catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.[7] The resulting carbinolamine intermediate then undergoes dehydration to form an imine (also known as a Schiff base).[7][8]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to furnish the final amine product.[7][9]

The choice of reducing agent is critical to the success of a one-pot reductive amination. The ideal reagent should be capable of reducing the imine intermediate much faster than it reduces the starting carbonyl compound. This selectivity prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts.[4][10]

Reductive_Amination_Mechanism R1_CO_R2 R1(CO)R2 (Aldehyde/Ketone) node_plus1 + Benzamide_NH2 Benzamide-NH2 (Primary Amine) Carbinolamine Carbinolamine Intermediate node_h2o - H2O Imine Imine (Schiff Base) node_reduction [Reduction] Final_Amine Final Secondary Amine node_plus1->Carbinolamine Nucleophilic Attack node_plus2 + node_h2o->Imine Dehydration node_reduction->Final_Amine Selective Reduction

Figure 1: Generalized workflow of a reductive amination reaction.

Recommended Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

For the reductive amination of benzamide intermediates with a free primary amine, we strongly recommend the use of sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB. This reagent is exceptionally mild, selective, and tolerant of a wide range of functional groups, including the amide functionality of the benzamide core.[11][12] Its reduced reactivity compared to other borohydrides means it will not readily reduce the starting aldehyde or ketone, leading to cleaner reactions and higher yields.[10][13]

Experimental Procedure: A Step-by-Step Guide

This protocol provides a general starting point for the reductive amination of a benzamide intermediate with an aldehyde.

Materials:

  • Benzamide intermediate with a primary amine (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, 0-1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the benzamide intermediate (1.0 eq) and the aldehyde (1.0-1.2 eq).

  • Solvent Addition: Dissolve the starting materials in an appropriate volume of anhydrous DCE or DCM (a typical concentration is 0.1-0.5 M). Stir the solution at room temperature for 20-30 minutes to facilitate the initial formation of the imine.

  • STAB Addition: Add sodium triacetoxyborohydride (1.5 eq) to the solution in one portion. The addition may cause a slight exotherm. Note: STAB is sensitive to water, so ensure all glassware is dry and the solvent is anhydrous.[13]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzamide intermediate is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the substrates.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Be aware of potential gas evolution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization, depending on the physical properties of the product.[14][15]

Protocol_Workflow Start 1. Combine Benzamide-NH2 and Aldehyde in Solvent Stir1 2. Stir at RT for 20-30 min (Imine Formation) Start->Stir1 Add_STAB 3. Add NaBH(OAc)3 (STAB) Stir1->Add_STAB Stir2 4. Stir at RT (1-24h) Monitor by TLC/LC-MS Add_STAB->Stir2 Quench 5. Quench with sat. aq. NaHCO3 Stir2->Quench Extract 6. Extract with Organic Solvent Quench->Extract Dry_Concentrate 7. Dry and Concentrate Extract->Dry_Concentrate Purify 8. Purify Product (Chromatography/Recrystallization) Dry_Concentrate->Purify

Figure 2: Step-by-step experimental workflow for reductive amination.

Key Considerations and Causality
  • Choice of Solvent: DCE is often the preferred solvent as it generally leads to faster reaction times.[11][12] However, DCM is a suitable alternative. Anhydrous conditions are important to prevent the hydrolysis of STAB.

  • Stoichiometry: A slight excess of the aldehyde can help drive the imine formation to completion. A 1.5-fold excess of STAB is typically sufficient to ensure complete reduction of the imine.

  • Use of Acetic Acid: For less reactive ketones or sterically hindered aldehydes, the addition of a catalytic amount of acetic acid (0.1-1.0 eq) can accelerate imine formation.[11][12] However, for most aldehydes reacting with primary amines, it is not necessary.

  • Over-alkylation: A potential side reaction with primary amines is dialkylation, where the newly formed secondary amine reacts with another molecule of the aldehyde.[5][12] Using a 1:1 stoichiometry of the amine and aldehyde, along with the mild conditions afforded by STAB, generally minimizes this side product. If dialkylation is a persistent issue, a stepwise procedure involving pre-formation of the imine followed by reduction with NaBH₄ can be employed.[11][12]

Data Presentation: Typical Reaction Parameters

ParameterRecommended ValueRationale
Benzamide-NH₂ 1.0 eqLimiting reagent
Aldehyde/Ketone 1.0 - 1.2 eqSlight excess to drive imine formation
Reducing Agent 1.5 eq (NaBH(OAc)₃)Ensures complete reduction of the imine
Solvent DCE or DCMAnhydrous, good solubility for reactants
Temperature Room TemperatureMild conditions prevent side reactions
Reaction Time 1 - 24 hoursSubstrate dependent, monitor for completion

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time- Low reactivity of substrates- Deactivated reducing agent- Extend reaction time- Add catalytic acetic acid- Use fresh, anhydrous STAB
Formation of Alcohol Byproduct - Non-selective reducing agent- Presence of water- Ensure STAB is the reducing agent- Use anhydrous solvent and dry glassware
Dialkylation Product Observed - Excess aldehyde- Highly reactive secondary amine- Use a 1:1 stoichiometry of amine to aldehyde- Consider a stepwise procedure
Difficulty in Product Isolation - Product is highly polar or water-soluble- Use a more polar extraction solvent (e.g., ethyl acetate)- Perform an acid-base extraction to isolate the amine

Conclusion

Reductive amination is a powerful and reliable method for the N-alkylation of benzamide intermediates bearing a free primary amine. The use of sodium triacetoxyborohydride offers a mild, selective, and high-yielding approach that is compatible with the amide functionality. The protocols and insights provided in this application note serve as a robust starting point for researchers in drug development and organic synthesis, enabling the efficient construction of complex molecular architectures.

References

  • Organic Chemistry Tutor. Reductive Amination. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • Grogan, G., & Turner, N. J. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10836-10845. Available from: [Link]

  • Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11348-11406. Available from: [Link]

  • Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11348-11406. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available from: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. IntechOpen. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available from: [Link]

  • Senthamarai, T., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9403-9474. Available from: [Link]

  • Baxter, R. D., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(35), 9436-9441. Available from: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. Available from: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Chem Help ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. Available from: [Link]

  • Pearson. The two most general amine syntheses are the reductive amination... Available from: [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. r/OrganicChemistry. Available from: [Link]

  • Yang, S., et al. (2021). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Angewandte Chemie International Edition, 60(5), 2531-2538. Available from: [Link]

  • Wang, D., et al. (2020). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 22(17), 6772-6777. Available from: [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. r/Chempros. Available from: [Link]

  • Touchette, K. M. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(6), 1084-1087. Available from: [Link]

  • Abdelraheem, E. M. M., et al. (2022). Reductive amination: Methods for cell-free and whole-cell biocatalysis. In Methods in Enzymology (Vol. 666, pp. 241-274). Academic Press. Available from: [Link]

  • Keck Science Department. (2022, March 15). Reductive Amination: Preparation of an Imine [Video]. YouTube. Available from: [Link]

Sources

Application Notes and Protocols: Late-Stage Functionalization for Epigenetic Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Epigenetic modifications are critical regulators of gene expression and cellular function, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1][2] Fluorescent probes are indispensable tools for visualizing and quantifying these dynamic processes in living systems.[3][4] This document provides a comprehensive guide to the development of epigenetic fluorescent probes through late-stage functionalization (LSF). LSF offers a powerful strategy to efficiently modify complex bioactive molecules, such as known epigenetic inhibitors, at a final synthesis step, thereby streamlining the development of highly specific and potent probes.[5][6][7][8] We will detail the principles of LSF, provide step-by-step protocols for the synthesis and characterization of a histone deacetylase (HDAC) targeted probe, and describe its application in cellular imaging.

Introduction: The Power of Late-Stage Functionalization in Epigenetic Probe Design

Epigenetic marks, such as histone acetylation and DNA methylation, are dynamic and reversible, making them attractive targets for therapeutic intervention and diagnostic tool development.[1] Small-molecule fluorescent probes provide a minimally invasive approach with high spatiotemporal resolution to study these processes in their native cellular context.[3][9]

Traditionally, the synthesis of fluorescent probes involves a linear, multi-step process where the fluorophore is incorporated early on. This can be inefficient and limit the diversity of the final compounds. Late-stage functionalization (LSF) has emerged as a transformative strategy in medicinal chemistry and chemical biology.[6][7][8] It allows for the introduction of a functional group, such as a fluorophore, onto a complex, biologically active scaffold in the final steps of synthesis.[5][6][10][11] This approach offers several key advantages:

  • Efficiency: Rapidly generate a library of diverse probes from a common advanced intermediate.[7][8]

  • Modularity: Easily swap different components like the recognition motif, linker, and fluorophore to optimize probe properties.[12]

  • Access to Novel Chemical Space: Modify complex natural products or existing drugs to create novel probes.[6][7]

This guide will focus on the LSF of a known epigenetic inhibitor to create a targeted fluorescent probe. As a model system, we will describe the development of a probe targeting histone deacetylases (HDACs), a key class of epigenetic enzymes.[9]

Principles of Probe Design and Late-Stage Functionalization Strategy

A successful fluorescent probe for epigenetic targets typically consists of three key components: a recognition motif, a linker, and a fluorophore.[]

  • Recognition Motif: This is a molecule that selectively binds to the epigenetic target of interest. For our example, we will use a derivative of a known HDAC inhibitor, such as Suberoylanilide Hydroxamic Acid (SAHA).[14]

  • Linker: This connects the recognition motif to the fluorophore. The linker's length and chemical nature are critical for maintaining the binding affinity of the recognition motif and optimizing the photophysical properties of the fluorophore.[][15]

  • Fluorophore: This is the light-emitting component of the probe. The choice of fluorophore depends on the desired spectral properties (excitation and emission wavelengths), brightness, and photostability.[16]

Our LSF strategy will involve synthesizing a precursor of the recognition motif containing a reactive handle amenable to bioorthogonal "click chemistry."[17][18][19] This allows for the efficient and specific attachment of a fluorophore in the final step. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction due to its high efficiency and biocompatibility.[20][]

Visualizing the Late-Stage Functionalization Workflow

The following diagram illustrates the general workflow for developing an epigenetic fluorescent probe using a late-stage functionalization approach.

LSF_Workflow cluster_synthesis Synthesis Phase cluster_functionalization Late-Stage Functionalization cluster_validation Validation & Application Recognition_Motif_Precursor Synthesize Recognition Motif with Click Handle (e.g., Alkyne) Click_Chemistry CuAAC Click Reaction Recognition_Motif_Precursor->Click_Chemistry Fluorophore_Azide Synthesize or Procure Fluorophore with Azide Fluorophore_Azide->Click_Chemistry Purification_Characterization Purification & Characterization (HPLC, MS, NMR) Click_Chemistry->Purification_Characterization Cellular_Imaging Cellular Imaging & Functional Assays Purification_Characterization->Cellular_Imaging

Caption: Late-stage functionalization workflow for probe synthesis.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate personal protective equipment (PPE) should be worn at all times. All chemical manipulations should be performed in a well-ventilated fume hood.

Synthesis of an Alkyne-Modified SAHA Precursor

This protocol describes the synthesis of an alkyne-functionalized derivative of the HDAC inhibitor SAHA. This precursor will serve as the recognition motif for our fluorescent probe.

Materials:

  • Suberoyl chloride

  • 4-Aminobenzylamine

  • Propargylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Step 1: Synthesis of Mono-amide Intermediate. Dissolve 4-aminobenzylamine (1.0 eq) and TEA (1.1 eq) in DCM. Cool the solution to 0 °C in an ice bath. Add a solution of suberoyl chloride (1.05 eq) in DCM dropwise over 30 minutes. Stir the reaction at room temperature for 4 hours.

  • Step 2: Work-up and Purification. Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the mono-amide intermediate.

  • Step 3: Coupling with Propargylamine. Dissolve the mono-amide intermediate (1.0 eq) in DMF. Add propargylamine (1.2 eq) and a coupling reagent such as HATU (1.2 eq) and DIPEA (2.0 eq). Stir the reaction at room temperature overnight.

  • Step 4: Final Work-up and Purification. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product, the alkyne-modified SAHA precursor, by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Late-Stage Functionalization via Click Chemistry

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the alkyne-modified SAHA precursor with an azide-containing fluorophore (e.g., Azide-Fluor 488).

Materials:

  • Alkyne-modified SAHA precursor

  • Azide-functionalized fluorophore (e.g., commercially available Azide-Fluor 488)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) solvent mixture

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Step 1: Prepare Reaction Mixture. In a microcentrifuge tube, dissolve the alkyne-modified SAHA precursor (1.0 eq) and the azide-fluorophore (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Step 2: Prepare Catalysts. In separate tubes, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq).

  • Step 3: Initiate the Reaction. Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture may turn slightly yellow/orange.

  • Step 4: Reaction Progression. Vortex the mixture briefly and allow it to react at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Step 5: Purification. Upon completion, purify the fluorescent probe by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final fluorescent probe by LC-MS and measure its concentration using UV-Vis spectroscopy.

Quantitative Data Summary
ParameterAlkyne-Modified SAHAFinal Fluorescent Probe
Yield 60-70%>80% (post-HPLC)
Purity (HPLC) >95%>98%
Excitation Max (nm) N/A~495
Emission Max (nm) N/A~520
Quantum Yield N/ATo be determined

Application Protocol: Cellular Imaging of HDACs

This protocol describes the use of the newly synthesized HDAC-targeted fluorescent probe for imaging in live cells.

Materials:

  • Live cells (e.g., HeLa or U2OS) cultured on glass-bottom dishes

  • HDAC-targeted fluorescent probe (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Step 1: Cell Seeding. Seed cells onto glass-bottom dishes and allow them to adhere and grow to 60-80% confluency.

  • Step 2: Probe Incubation. Prepare a working solution of the HDAC-targeted fluorescent probe in pre-warmed cell culture medium (final concentration typically 1-5 µM). Remove the old medium from the cells and add the probe-containing medium.

  • Step 3: Incubation. Incubate the cells with the probe for 30-60 minutes at 37 °C in a CO₂ incubator.

  • Step 4: Washing. Gently wash the cells twice with warm PBS to remove any unbound probe.

  • Step 5: Counterstaining (Optional). Incubate the cells with Hoechst 33342 (e.g., 1 µg/mL) in PBS for 10 minutes at room temperature to stain the nuclei.

  • Step 6: Imaging. Replace the staining solution with fresh pre-warmed cell culture medium or imaging buffer. Image the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and Hoechst 33342.

Visualizing the Cellular Imaging Workflow

The following diagram outlines the key steps in the cellular imaging protocol.

Cellular_Imaging_Workflow Cell_Seeding Seed cells on glass-bottom dish Probe_Incubation Incubate with fluorescent probe Cell_Seeding->Probe_Incubation Washing Wash to remove unbound probe Probe_Incubation->Washing Counterstaining Counterstain nuclei (e.g., Hoechst) Washing->Counterstaining Imaging Image with fluorescence microscope Counterstaining->Imaging

Caption: Workflow for cellular imaging with the epigenetic probe.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The purity and identity of the synthesized compounds are rigorously confirmed at each step using standard analytical techniques (NMR, MS, HPLC). The biological activity and specificity of the final probe should be further validated through a series of experiments:

  • In vitro Binding Assays: Determine the binding affinity (e.g., K_d) of the probe to the target enzyme using techniques like fluorescence polarization or microscale thermophoresis.

  • Competition Assays: Demonstrate target specificity by co-incubating cells with the fluorescent probe and an excess of the unlabeled parent inhibitor (e.g., SAHA). A significant reduction in the fluorescent signal would indicate specific binding.

  • Control Experiments: Use a structurally similar but inactive control probe (e.g., one with a modified recognition motif that abolishes binding) to ensure that the observed fluorescence is due to specific target engagement.[2]

Conclusion

Late-stage functionalization provides a robust and efficient platform for the development of novel fluorescent probes for epigenetic targets. The modular nature of this approach, particularly when combined with the reliability of click chemistry, allows for the rapid generation and optimization of probes with tailored properties. The protocols and guidelines presented here offer a solid foundation for researchers to design and synthesize their own probes to investigate the complex and dynamic world of epigenetics.

References

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  • Chakrabarti, A., & O'Connor, T. R. (2011). Coumarin-SAHA as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors. PloS one, 6(9), e24712. [Link]

  • Zhang, Y., & Li, Y. (2022). Small-Molecule Fluorescent Probes for Detecting HDAC Activity. Molecules (Basel, Switzerland), 27(22), 7985. [Link]

  • Ling, X. (2016). Bioconjugation Methods for Coupling Targeting Ligands with Fluorescent Dyes. Methods in molecular biology (Clifton, N.J.), 1444, 15–25. [Link]

  • Kuznetsova, D. S., & Kirpichnikov, M. P. (2022). Studying Chromatin Epigenetics with Fluorescence Microscopy. International journal of molecular sciences, 23(16), 9037. [Link]

  • Fu, Y., & Zhang, X. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews, 53(1), 136-155. [Link]

  • Sato, S. I., & Uesugi, M. (2019). Chemical Tools with Fluorescence Switches for Verifying Epigenetic Modifications. Accounts of chemical research, 52(11), 3021–3031. [Link]

  • Kumar, A., & Singh, I. (2023). Late-Stage Functionalization of Lysine to Organelle-Targeting Fluorescent Probes. JACS Au, 3(9), 2465–2474. [Link]

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  • Kumar, A., & Singh, V. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. ACS Omega, 6(31), 20088–20106. [Link]

  • Singh, I. (2023). Late-Stage Functionalization of Lysine to Organelle-Targeting Fluorescent Probes. Request PDF. [Link]

  • Mazza, D., & Gooi, L. M. (2023). A Highly Selective, Cell-Permeable Fluorescent Probe for Imaging Histone Deacetylase 6 in Live Cells. bioRxiv. [Link]

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  • Wombacher, R., & Johnsson, K. (2020). Bioorthogonal red and far-red fluorogenic probes for wash-free live-cell and super-resolution microscopy. bioRxiv. [Link]

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  • Wencel-Delord, J. (n.d.). Late-Stage Functionalization. University of Strasbourg. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Compound Solubility in Standard Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with compound solubility in standard organic solvents. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding poor compound solubility.

Q1: My compound is not dissolving in common organic solvents like DMSO or ethanol. What is the first thing I should consider?

A: The first principle to consider is "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[1][2] If your compound is not dissolving, there is likely a significant mismatch in polarity between your compound (solute) and the solvent. For instance, a highly non-polar compound will have limited solubility in a very polar solvent like ethanol.

Q2: I've observed some solid material in my reaction mixture. Is this definitively a solubility issue?

A: While suspended solid material is a strong indicator of poor solubility, it's crucial to confirm this observation. Unexpectedly low yields or reaction rates that do not increase with concentration can also point towards solubility problems.[3] This is particularly common when working with non-polar, hydrophobic compounds in aqueous media or polar reactants in non-polar organic solvents.[3]

Q3: What is the simplest initial step to address poor solubility?

A: The most direct approach is to optimize your solvent system.[3] This can involve either changing the primary solvent to one with a more suitable polarity or introducing a co-solvent.[3]

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

A: Kinetic solubility refers to the concentration of a compound that dissolves when a stock solution (often in DMSO) is added to an aqueous buffer, and it's measured before the system reaches equilibrium.[4][5] It often reflects the solubility of the amorphous, or less stable, form of the compound.[6] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the most stable crystalline form of the compound.[4][7][8] Kinetic solubility values are often higher than thermodynamic ones.[6] Understanding this distinction is critical because a compound might initially dissolve (kinetic solubility) but then precipitate out over time as it converts to a more stable, less soluble form.[7]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving more complex solubility challenges.

Section 1: Understanding the "Why" - Factors Governing Solubility

Before attempting to solve a solubility problem, it's essential to understand the contributing factors.

  • Polarity Mismatch: As mentioned, the principle of "like dissolves like" is fundamental.[1][2] The overall polarity of a molecule is a balance between its non-polar hydrocarbon backbone and the presence of polar functional groups (e.g., -OH, -NH2, -COOH).

  • Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[9] The crystal lattice energy, which is the energy holding the solid-state compound together, also plays a significant role. Higher lattice energy means more energy is required to break the crystal structure, leading to lower solubility.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[9][10] The increased kinetic energy helps to overcome the intermolecular forces within the solute's crystal lattice.[9] However, this is not universally true, and the effect of temperature can be unpredictable.[10]

  • Polymorphism: A compound can exist in different crystalline forms called polymorphs.[11][12][13] These polymorphs can have different physical properties, including solubility and dissolution rate.[11][12] Metastable polymorphs are generally more soluble than their stable counterparts but can convert to the more stable, less soluble form over time.[7][14]

  • pH (for ionizable compounds): For acidic or basic compounds, the pH of the solvent can dramatically influence solubility.[15] By adjusting the pH, you can ionize the compound, which generally increases its solubility in polar solvents.[15]

Section 2: A Systematic Approach to Solvent Selection

A logical, step-by-step process is key to efficiently finding a suitable solvent system.

Workflow for Systematic Solvent Screening

Caption: A systematic workflow for selecting an appropriate solvent system.

Protocol 1: Systematic Solvent Screening

  • Initial Assessment: Based on the chemical structure of your compound, make an initial prediction of its polarity.

  • Solvent Selection: Choose a small, diverse set of solvents with varying polarities (see table below).

  • Small-Scale Test: In separate small vials, add a known, small amount of your compound (e.g., 1-2 mg).

  • Solvent Addition: Add a measured volume of each selected solvent (e.g., 100 µL) to the vials.

  • Observation: Vortex or sonicate the vials and visually inspect for dissolution against a contrasting background.[16]

  • Incremental Addition: If the compound does not dissolve, add another measured volume of the solvent and repeat the observation. Continue this process up to a reasonable volume (e.g., 1 mL).

  • Record Observations: Note which solvents show partial or complete dissolution.

Table 1: Properties of Common Organic Solvents

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Very non-polar
Toluene2.4111Non-polar aromatic
Diethyl Ether2.835Slightly polar
Dichloromethane3.140Moderately polar, halogenated
Tetrahydrofuran (THF)4.066Moderately polar ether
Ethyl Acetate4.477Moderately polar ester
Acetone5.156Polar aprotic
Acetonitrile5.882Polar aprotic
Isopropanol3.982Polar protic
Ethanol4.378Polar protic
Methanol5.165Highly polar protic
Dimethylformamide (DMF)6.4153Highly polar aprotic, high boiling point
Dimethyl Sulfoxide (DMSO)7.2189Highly polar aprotic, high boiling point, can dissolve both polar and non-polar compounds[17][18]
Section 3: Advanced Solubilization Techniques

If a single solvent is not effective, more advanced strategies can be employed.

Co-solvents are water-miscible organic solvents that are added to a primary solvent to increase the solubility of a compound.[3][19][20][21] They work by reducing the overall polarity of the solvent system, which can decrease the interfacial tension between the solvent and the solute.[3][21]

Common Co-solvents:

  • Dimethyl Sulfoxide (DMSO)[15][22]

  • N-methyl-2-pyrrolidone (NMP)[15][22]

  • Polyethylene Glycols (PEGs)[15][19][22]

  • Ethanol[15][19][22]

  • Propylene Glycol[19]

Protocol 2: Co-solvent Screening

  • Primary Solvent: Select the primary solvent from your initial screening that showed some, albeit incomplete, solubilizing potential.

  • Co-solvent Selection: Choose a few potential co-solvents that are miscible with your primary solvent.

  • Stock Solutions: Prepare stock solutions of the co-solvents in the primary solvent at various concentrations (e.g., 10%, 25%, 50% v/v).[3]

  • Testing: In separate vials containing a known amount of your compound, add the co-solvent mixtures stepwise, vortexing after each addition, until the solid dissolves.[3]

  • Optimization: Identify the co-solvent and the minimum concentration required for complete dissolution.[3]

For compounds with ionizable functional groups (acids or bases), adjusting the pH of the solvent system can significantly enhance solubility.[15] Most drug molecules are weak acids or bases.[15]

  • Acidic Compounds: Increasing the pH (making the solution more basic) will deprotonate the acidic group, forming a more soluble salt.

  • Basic Compounds: Decreasing the pH (making the solution more acidic) will protonate the basic group, forming a more soluble salt.

Decision Tree for pH Modification

Caption: A decision-making guide for employing pH modification.

Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the compound.[15] This is a common strategy, especially for aqueous systems.

Common Surfactants:

  • Tween 80[15][22]

  • Polyoxyethylated castor oil[15]

  • Solutol HS-15[15]

Converting a crystalline compound to its amorphous state can significantly increase its apparent solubility.[23][24][25][26][27] Amorphous solids have a disordered molecular arrangement and higher free energy compared to their crystalline counterparts.[23][26]

Methods for Preparing Amorphous Solid Dispersions:

  • Solvent Evaporation: The compound and a polymeric carrier are dissolved in a common solvent, which is then evaporated.[23]

  • Hot-Melt Extrusion: The compound and a polymer are mixed and heated to form a molten mass, which is then cooled rapidly.[24][27]

  • Co-amorphization: The compound is mixed with a low-molecular-weight excipient (co-former) to form a stable amorphous system.[23][25][26]

Reducing the particle size of a compound increases its surface area-to-volume ratio, which can enhance the dissolution rate.[15][24]

Methods for Particle Size Reduction:

  • Mortar and pestle grinding[15]

  • Ultrasonic fragmentation[15]

  • Ball milling[15]

Section 4: The Utility of Hansen Solubility Parameters (HSP)

For a more theoretical and predictive approach, Hansen Solubility Parameters (HSP) can be a powerful tool.[28][29][30][31][32] HSP breaks down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be soluble in each other. Software packages like HSPiP can be used to calculate the HSP of your compound and then predict suitable solvents or solvent blends.[28][30]

Part 3: Experimental Protocols

Protocol 3: Determination of Equilibrium (Thermodynamic) Solubility

This protocol is used to determine the true solubility of a compound at equilibrium.

  • Preparation: Add an excess amount of the solid compound to a vial containing the chosen solvent or solvent system. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[18]

  • Solid-State Analysis: It is good practice to analyze the remaining solid (e.g., by DSC or XRD) to check for any polymorphic transformations that may have occurred during the experiment.[12][33]

References

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. [Link]

  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. [Link]

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  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023, April 25). National Center for Biotechnology Information. [Link]

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  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. [Link]

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (2018, August 16). National Center for Biotechnology Information. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020, April 25). National Center for Biotechnology Information. [Link]

  • Hansen Solubility Parameters in Practice. (2013, February 2). pirika.com. [Link]

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  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. [Link]

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  • Hansen Solubility Parameters in Practice (HSPiP). (n.d.). Green Chemistry For Sustainability. [Link]

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  • Thermodynamic vs. kinetic solubility: Knowing which is which. (2014, April 1). ResearchGate. [Link]

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  • Co-amorphization of olanzapine for solubility enhancement. (2014, July 1). National Center for Biotechnology Information. [Link]

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  • A Review on Polymorphism Perpetuates Pharmaceuticals. (n.d.). Prime Scholars. [Link]

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  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023, December 21). Asian Journal of Pharmaceutics. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai. (2024, May 30). JOCPR. [Link]

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Improving reverse-phase HPLC purification methods for polar benzamido phenylcarbamates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Purification . As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and drug development professionals isolating polar benzamido phenylcarbamates.

Molecules containing both benzamido (amide) and phenylcarbamate linkages present a unique chromatographic paradox: their extensive hydrogen-bonding capabilities make them highly polar, yet they require reversed-phase high-performance liquid chromatography (RP-HPLC) for scalable purification. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind retention failure, hydrophobic collapse, and peak tailing, while providing self-validating protocols to ensure your methods are robust and reproducible.

Chromatographic Optimization Workflow

RP_HPLC_Optimization N1 Analyze Polar Benzamido Phenylcarbamates N2 Elution near Void Volume (t0)? N1->N2 N3 Apply High Aqueous Gradient (<5% Org) N2->N3 Yes N6 Peak Tailing Observed? N2->N6 No N4 Hydrophobic Collapse (Dewetting) Occurs? N3->N4 N5 Switch to AQ-C18 or Polar-Embedded Phase N4->N5 Yes N4->N6 No N5->N6 N7 Shield Residual Silanols (Type B Silica / pH Control) N6->N7 Yes N8 Optimized Purification Achieved N6->N8 No N7->N8

Logical workflow for resolving retention and tailing issues in polar RP-HPLC.

Troubleshooting Guide & Causality Analysis (FAQs)

Q: Why do my benzamido phenylcarbamate derivatives elute in the void volume ( t0​ ) on a standard C18 column, and how can I increase retention? A: Benzamido phenylcarbamates possess high dipole moments and multiple hydrogen-bond donors/acceptors (N-H and C=O). On a standard, densely packed C18 column, the highly hydrophobic stationary phase repels these polar analytes, preventing them from partitioning into the stationary phase. The Fix: Transition to a T3 column or an aqueous-compatible (AQ) column. T3 columns feature a lower C18 ligand density and larger pore sizes, which reduces steric exclusion and allows polar analytes to penetrate the pores to interact with the silica backbone.

Q: When I drop the organic modifier below 5% to force retention, my retention times become erratic and drop suddenly. What is happening mechanistically? A: You are experiencing "hydrophobic collapse" or "dewetting." In standard C18 columns, the high surface tension of a highly aqueous mobile phase (<5% organic) causes the solvent to spontaneously extrude from the hydrophobic pores[1]. Without solvent inside the pores, the analyte cannot interact with the stationary phase, leading to a catastrophic loss of retention. The Fix: Utilize polar-endcapped phases (AQ-C18) or polar-embedded phases. These chemistries incorporate hydrophilic groups (like ethers or amides) that maintain the hydration sphere within the pores, preventing solvent extrusion even in 100% aqueous conditions[2].

Q: I am observing severe peak tailing for my carbamate compounds. How do I achieve symmetrical peaks? A: Peak tailing in amides and carbamates is rarely a fluid dynamics issue; it is a chemical one. The carbonyl oxygens and amide nitrogens undergo secondary, kinetically sluggish hydrogen-bonding interactions with unreacted, acidic silanols (Si-OH) on the silica surface[3]. The Fix: First, ensure you are using ultra-high purity Type B silica, which lacks trace metal impurities that increase silanol acidity[3]. If tailing persists, switch to a polar-embedded column. The internal polar group in the alkyl chain hydrogen-bonds with adjacent silanols, effectively shielding them from your analyte[4].

Q: Should I use ion-pairing reagents (like alkylsulfonates) to force the retention of these polar molecules? A: No. While ion-pairing agents increase the retention of polar ionizable compounds by forming hydrophobic complexes, benzamido phenylcarbamates are largely neutral under standard pH conditions. Ion-pairing reagents will not effectively bind to them. Furthermore, these reagents require extensive equilibration times, permanently alter the column's stationary phase chemistry, and severely suppress ionization in downstream LC-MS analysis[1]. Rely instead on non-endcapped silica-hydride phases or polar-embedded columns to generate alternative selectivity without mobile phase additives[5].

Quantitative Column Comparison for Polar Carbamates

To eliminate trial-and-error, use the following data table to select the correct stationary phase based on your specific synthesis derivatives.

Column ChemistryHydrophobicityPolar Retention100% Aqueous CompatibilitySilanol ShieldingBest Use Case for Benzamido Phenylcarbamates
Standard C18 HighPoorNo (Dewetting Risk)LowNon-polar, late-stage hydrophobic derivatives.
T3 (Low Density C18) MediumModerateYesLowGeneral polar retention with standard MS buffers.
AQ-C18 (Polar Endcapped) MediumHighYesModerateHighly polar carbamates requiring 0% organic starts.
Polar-Embedded (Amide) MediumVery HighYesHighTailing-prone amides requiring silanol suppression.
Silica-Hydride (TYPE-C™) LowExcellentYes (ANP/RP)N/AExtreme polarity where standard RP-HPLC fails.

Self-Validating Protocol: RP-HPLC Method Optimization

A robust protocol must verify its own success at every step. Execute the following methodology to purify polar benzamido phenylcarbamates, using the built-in validation checkpoints to ensure system integrity.

Step 1: System Suitability & Void Volume ( t0​ ) Verification

  • Action: Prepare a 0.1 mg/mL solution of Uracil (an unretained polar marker) in the initial mobile phase. Inject 1 µL onto an AQ-C18 or Polar-Embedded column.

  • Causality: Uracil does not interact with the reversed-phase stationary phase, providing a precise, empirical measurement of the column's void volume ( t0​ ).

  • Validation Checkpoint: The t0​ must remain constant ( ±0.05 min) across 5 consecutive injections. A shifting t0​ indicates incomplete column equilibration or the onset of hydrophobic collapse[1].

Step 2: Isocratic Hold & Gradient Execution

  • Action: Initiate the run with a 100% aqueous hold (Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0) for 3 column volumes (CVs). Follow this with a shallow linear gradient from 0% to 30% Acetonitrile (Mobile Phase B) over 15 CVs.

  • Causality: The initial 100% aqueous hold maximizes the partitioning of the highly polar benzamido and carbamate groups into the stationary phase. The shallow organic ramp prevents sudden solvent mismatch and peak distortion.

  • Validation Checkpoint: Calculate the retention factor ( k′=(tR​−t0​)/t0​ ). A valid, scalable method requires k′≥2.0 for the first eluting benzamido phenylcarbamate, ensuring it is sufficiently resolved from void volume matrix effects.

Step 3: Peak Symmetry & Silanol Activity Assessment

  • Action: Analyze the peak shape of the most polar derivative in the resulting chromatogram.

  • Causality: As established, peak tailing in carbamates is primarily driven by secondary hydrogen-bonding interactions with unreacted, acidic silanols on the silica matrix[3].

  • Validation Checkpoint: Calculate the USP Tailing Factor ( Tf​ ). If Tf​≤1.2 , the silanols are successfully shielded. If Tf​>1.2 , secondary interactions are occurring, mandating a switch to a polar-embedded column or further pH optimization to suppress silanol ionization[4].

References

  • Waters Blog - Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at:[Link]

  • Obrnuta faza - Retention and Separation of Highly Polar Compounds on a Novel HPLC Phase. Available at:[Link]

  • Welch Materials - Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available at:[Link]

  • GL Sciences - HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at:[Link]

  • MTC USA - Polar Compounds are Not Well Retained by Reversed Phase Columns Explained - HPLC Primer. Available at:[Link]

Sources

Technical Support Center: Resolving Chromatography Co-Elution for tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing co-elution challenges with tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate .

This molecule presents a unique "chromatographic triad" of challenges: a highly basic primary amine (aminomethyl), a polar amide linker (benzamido), and an acid-labile, hydrophobic protecting group (Boc-carbamate). Standard generic gradients often fail here, leading to peak tailing, degradation artifacts, and severe co-elution with unreacted precursors or isomers.

Diagnostic Center: Is it Co-elution or Tailing?

Before altering your method, you must establish causality. Because this molecule contains a basic primary amine (pKa ~9.5), it is prone to secondary ion-exchange interactions with unendcapped silanols on silica-based columns. This interaction causes severe peak tailing, which frequently masks closely eluting impurities, creating a "false co-elution" scenario.

G Start Observe Peak Asymmetry (Shoulder / Broadening) Purity Assess Peak Purity (DAD UV & MS Spectra) Start->Purity Pure Spectra Uniform (Tailing Issue) Purity->Pure Yes Coelute Spectra Vary (Co-elution Confirmed) Purity->Coelute No pH Optimize pH (Test pH 2.5 vs 9.5) Coelute->pH Column Orthogonal Column (Phenyl-Hexyl / Polar-Embedded) pH->Column If Rs < 1.5 Resolved Baseline Resolution (Rs ≥ 1.5) pH->Resolved If Rs ≥ 1.5 Gradient Shallow Gradient (Decrease Ramp Rate) Column->Gradient If Rs < 1.5 Column->Resolved If Rs ≥ 1.5 Gradient->Resolved

Fig 1. Diagnostic workflow for identifying and resolving co-elution in HPLC.

Self-Validating Diagnostic Protocol
  • Inject the sample using your current method.

  • Extract UV Spectra: Using a Diode Array Detector (DAD), extract the UV spectra at the peak's upslope, apex, and downslope[1].

  • Evaluate: If the spectra overlay perfectly, you are experiencing silanol-induced tailing, not co-elution. If the spectra shift (e.g., varying absorbance ratios at 254 nm vs. 280 nm), co-elution is confirmed, and you must proceed to the troubleshooting protocols below.

Troubleshooting Guide: Target-Specific Protocols

The structural features of tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate dictate our chromatographic strategy. We must control the ionization state of the amine without cleaving the Boc group.

G Molecule Target Molecule (Boc-protected diamine) Amine Primary Amine (pKa ~9.5) Molecule->Amine Boc Boc Group (Acid-Sensitive) Molecule->Boc Phenyl Phenyl & Benzamido (Aromatic Core) Molecule->Phenyl Silanol Silanol Ion-Exchange (Causes Tailing/Co-elution) Amine->Silanol Interacts with Degradation Cleavage Risk (Creates Artifact Peaks) Boc->Degradation Prone to PiPi Pi-Pi Interactions (Alternative Selectivity) Phenyl->PiPi Enables Solution1 High pH (9.5) Buffer (Deprotonates Amine) Silanol->Solution1 Resolved by Solution2 Avoid Strong Acids (Use Formic Acid) Degradation->Solution2 Prevented by Solution3 Phenyl-Hexyl Column (Enhances Resolution) PiPi->Solution3 Exploited by

Fig 2. Logical relationship between structural features and chromatographic solutions.

Protocol A: High-pH Mobile Phase Optimization

Causality: At pH 2-7, the aminomethyl group is fully protonated, minimizing hydrophobic retention and maximizing tailing. By raising the pH to 9.5, the amine is deprotonated (neutralized). This forces the molecule into a purely hydrophobic retention mechanism, drastically shifting its selectivity away from polar impurities. Furthermore, high pH is highly protective of the acid-labile Boc group.

Step-by-Step Methodology:

  • Column Selection: Install a high-pH tolerant column (e.g., hybrid silica C18 rated for pH 1-12). Do not use standard silica, as it will dissolve above pH 8.

  • Buffer Preparation: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate. Adjust to pH 9.5 using dilute Ammonium Hydroxide.

  • Validation Check: Measure the pH of the aqueous buffer before adding any organic solvents to ensure the pKa shift is accurately targeted[2].

  • Mobile Phase B: Use 100% Acetonitrile (methanol can cause higher backpressures and different protic interactions with the amide).

  • Gradient Execution: Run a scouting gradient from 5% to 95% B over 15 minutes at a column temperature of 30 °C.

  • Evaluate Resolution: Check the critical pair resolution (Rs). A value of Rs ≥ 1.5 indicates successful baseline separation.

Protocol B: Orthogonal Stationary Phase Screening ( π−π Interactions)

Causality: If co-elution persists (e.g., with a structural isomer that has identical pKa), you must change the stationary phase chemistry. Standard C18 relies purely on dispersive forces. By switching to a Phenyl-Hexyl column, the stationary phase engages in π−π electron interactions with the two phenyl rings and the benzamido linker of the target molecule, providing an entirely different selectivity profile.

Step-by-Step Methodology:

  • Column Installation: Install a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation: Prepare Mobile Phase A with 0.1% Formic Acid (pH ~2.7). Note: Avoid Trifluoroacetic Acid (TFA) as prolonged exposure combined with heat will cleave the Boc group.

  • Gradient Tuning: Run a shallow gradient (e.g., 20% to 60% B over 20 minutes) to maximize the time the analyte spends interacting with the phenyl stationary phase.

  • Compare Selectivity ( α ): Overlay this chromatogram with your C18 baseline run. The elution order of the target and its impurities will likely invert, resolving the co-elution.

Data Center: Quantitative Method Comparison

The table below summarizes the expected chromatographic behavior of tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate across different method conditions, demonstrating how manipulating causality affects resolution.

Stationary PhaseMobile Phase pHPrimary Retention MechanismPeak Shape (Tailing Factor)Co-elution Resolution (Rs)Boc Stability
Standard C18 pH 2.7 (0.1% FA)Hydrophobic + Silanol Ion-ExchangePoor (T > 1.8)< 1.0 (Co-elution)Moderate
Standard C18 pH 2.0 (0.1% TFA)Hydrophobic + Ion-PairingGood (T ~ 1.2)1.2 (Partial)Poor (Degradation)
Hybrid C18 pH 9.5 (NH₄HCO₃)Pure Hydrophobic (Neutral Amine)Excellent (T < 1.1)> 2.0 (Baseline) Excellent
Phenyl-Hexyl pH 2.7 (0.1% FA) π−π Interaction + HydrophobicGood (T ~ 1.3)> 1.8 (Baseline) Moderate
Polar-Embedded pH 2.7 (0.1% FA)H-Bonding + Shielded SilanolsExcellent (T < 1.1)1.5 (Baseline)Moderate

Frequently Asked Questions (FAQs)

Q: I am seeing a new, smaller peak eluting slightly earlier than my target molecule. Is this a co-eluting impurity from my synthesis? A: Not necessarily. Because your molecule contains a tert-Butyl carbamate (Boc) group, it is highly sensitive to strong acids. If you are using 0.1% TFA and a column temperature above 40 °C, you are likely inducing on-column degradation (Boc cleavage). The "new" peak is the deprotected free diamine. Switch to a milder acid like 0.1% Formic Acid or move to a high-pH buffer to self-validate if the peak is an artifact or a true impurity.

Q: How do I separate the target molecule from its unreacted precursor, 4-(aminomethyl)benzoic acid? A: The precursor lacks the bulky, hydrophobic Boc-protected phenyl group. Therefore, the precursor is significantly more polar. By using a shallower gradient starting at a lower organic concentration (e.g., 5% B), the precursor will elute near the void volume, while your highly hydrophobic target molecule will be strongly retained, easily resolving the co-elution.

Q: My peaks are perfectly symmetrical, but MS analysis shows two distinct masses under the same peak. How do I fix this? A: You have a true "perfect" co-elution, meaning the capacity factor ( k′ ) and selectivity ( α ) of the two compounds are identical under current conditions[3]. Because adjusting the gradient slope will only move both peaks together, you must change the chemistry of the system. Implement Protocol B (switch to a Phenyl-Hexyl or Polar-embedded column) to alter the selectivity.

References

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography." Axion Analytical Labs. Available at:[Link]

  • LCGC International. "Back to Basics: The Role of pH in Retention and Selectivity." Chromatography Online. Available at:[Link]

  • Veeprho. "Exploring the Role of pH in HPLC Separation." Veeprho Pharmaceuticals. Available at:[Link]

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes. Available at:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Application Notes. Available at:[Link]

Sources

Validation & Comparative

Analytical Platform Comparison: LC-MS/MS Fragmentation Strategies for Boc-Protected Aminomethylbenzamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.

Executive Summary

Boc-protected aminomethylbenzamides are critical building blocks in modern medicinal chemistry, frequently utilized in the synthesis of kinase and protease inhibitors. However, their analysis presents a unique mass spectrometry challenge: the extreme lability of the tert-butyloxycarbonyl (Boc) protecting group often acts as an "energy sink" during tandem mass spectrometry (MS/MS). This guide objectively compares two dominant fragmentation platforms—Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) and Orbitrap Higher-energy Collisional Dissociation (HCD) —to determine the optimal workflow for both high-throughput quantitation and deep structural elucidation.

Mechanistic Insights: The "Energy Sink" Dilemma

To design an effective LC-MS/MS method, one must first understand the causality behind the molecule's gas-phase behavior.

Under standard electrospray ionization (ESI), the Boc group is highly susceptible to a McLafferty-type rearrangement[1]. Because the tert-butyl moiety can stabilize a transient carbocation, the molecule readily eliminates isobutylene ( Δm/z 56) at very low collision energies[2]. This forms a carbamic acid intermediate, which subsequently loses carbon dioxide ( Δm/z 44) to yield the fully deprotected primary amine (a total neutral loss of 100 Da)[2].

The Analytical Challenge: In traditional ion-trap or low-energy QqQ CID, this 100 Da neutral loss consumes nearly all the available internal kinetic energy of the precursor ion. Consequently, the aminomethylbenzamide backbone remains intact, depriving the analyst of the structural fragments needed to differentiate positional isomers (e.g., ortho vs. para aminomethyl substitutions). Overcoming this requires advanced beam-type fragmentation (HCD)[3].

G A Precursor Ion [M+H]+ B Intermediate 1 [M+H - 56]+ (Isobutylene Loss) A->B Low CE McLafferty Rearrangement C Intermediate 2 [M+H - 100]+ (Full Boc Loss) A->C Direct Boc Loss (-100 Da) B->C -CO2 (44 Da) D Amide Cleavage Fragment C->D High CE (HCD) Backbone Cleavage E Ammonia Loss [M+H - 100 - 17]+ C->E High CE (HCD) -NH3

Fig 1: Energy-dependent MS/MS fragmentation pathway of Boc-protected aminomethylbenzamides.

Platform Comparison: QqQ CID vs. Orbitrap HCD

When selecting a platform, the choice dictates whether you are optimizing for sensitivity (Quantitation) or information density (Structural Elucidation) .

Triple Quadrupole (QqQ) CID
  • Mechanism: Uses low-energy, multiple-collision activation in a generic collision cell.

  • Performance: Excellent for Multiple Reaction Monitoring (MRM). The dominant transition [M+H]+ → [M+H-100]+ provides a highly intense, stable signal ideal for tracking reaction yields or pharmacokinetic clearance.

  • Limitation: Fails to produce lower-mass backbone fragments due to the Boc energy sink and the inherent low-mass cutoff of some trap-based CID systems[4].

Orbitrap HRMS (HCD)
  • Mechanism: HCD utilizes a dedicated multipole collision cell with higher radiofrequency (RF) voltages, imparting rapid, high-kinetic-energy deposition before the molecule can fully relax via the Boc-loss pathway[4].

  • Performance: Shatters the molecule past the carbamic acid intermediate. It produces rich spectra including the loss of ammonia ( Δm/z 17) from the aminomethyl group and cleavage of the benzamide bond, measured at sub-3 ppm mass accuracy[3].

  • Limitation: Slower duty cycle compared to QqQ; generates massive data files requiring complex deconvolution.

Table 1: Comparative Performance Metrics
FeatureQqQ CID (e.g., Agilent 6495)Orbitrap HCD (e.g., Q Exactive)
Primary Application High-throughput quantitationImpurity profiling, isomer resolution
Dominant Fragment [M+H - 100]+ (Boc loss)Backbone fragments (< 200 m/z)
Mass Accuracy Nominal (~0.7 Da)High Resolution (< 3 ppm)
Dynamic Range 5-6 logs3-4 logs
Collision Energy Req. Low (10-20 eV)High (Normalized CE 30-45%)

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols integrate causality-driven choices and System Suitability Tests (SST) to prevent false artifacts (such as in-source thermal degradation of the Boc group).

Method A: Isomer-Resolving LC Separation

Why this works: Aminomethylbenzamides often present as positional isomers. Standard C18 columns struggle to separate meta and para variants. We utilize a Biphenyl stationary phase , which leverages π−π interactions to exploit the slight electron density differences across the benzamide ring.

  • Column: Restek Raptor Biphenyl (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid. (Crucial: Avoid Trifluoroacetic Acid (TFA). TFA's low pH and strong ion-pairing induce premature Boc cleavage in the ESI source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Source Temperature: Capillary set to 250°C. (Temperatures >300°C will thermally degrade the Boc group prior to ionization).

Method B: HCD Optimization for Structural Elucidation

Why this works: To map the backbone, we must bypass the Boc cleavage. We use a "Stepped Collision Energy" approach to capture both the intact intermediate and the shattered backbone in a single composite spectrum.

  • Mass Spectrometer: Orbitrap equipped with HCD cell.

  • Resolution: Set MS1 to 70,000 and MS2 to 35,000.

  • Isolation Window: 1.5 m/z (narrow enough to exclude co-eluting matrix, wide enough to capture the full isotopic envelope).

  • Stepped NCE (Normalized Collision Energy): Set to 20, 35, and 50.

    • NCE 20: Captures the [M+H-56]+ and [M+H-100]+ ions.

    • NCE 35 & 50: Forces the [M+H-100]+ ion to undergo secondary fragmentation, yielding the benzoyl cation and aminomethyl cleavage products.

  • SST Validation Step: Inject a standard of pure Boc-protected amine. If the MS1 full scan shows >10% abundance of the [M+H-100]+ peak relative to the intact [M+H]+, the ESI source temperature or declustering potential is too high. Lower source voltages until the intact precursor is >90% abundant.

Workflow Start Objective: Analyze Boc-Intermediate Decision Primary Goal? Start->Decision Quant High-Throughput Quantitation (PK/Stability) Decision->Quant Yield/Clearance Struct Structural Elucidation & Impurity Profiling Decision->Struct Unknowns/Isomers QqQ Triple Quadrupole (QqQ) CID Fragmentation Quant->QqQ Orbitrap Orbitrap HRMS HCD Fragmentation Struct->Orbitrap Result1 MRM Transitions: [M+H] ->[M+H-100] QqQ->Result1 Result2 Accurate Mass Fragments: Sub-3 ppm Backbone Mapping Orbitrap->Result2

Fig 2: Decision matrix for selecting CID vs. HCD platforms for Boc-intermediate analysis.

Conclusion & Recommendations

The analysis of Boc-protected aminomethylbenzamides requires a deliberate circumvention of the molecule's natural tendency to shed its protecting group.

  • For routine assay monitoring and quantitation: The QqQ platform using CID is unmatched. By monitoring the [M+H]+ → [M+H-100]+ transition, analysts can achieve femtogram-level sensitivity.

  • For structural verification, metabolite ID, or resolving positional isomers: The Orbitrap platform using HCD is mandatory. Stepped collision energies overcome the Boc "energy sink," providing the high-resolution backbone fragments necessary to unequivocally confirm the aminomethylbenzamide architecture.

References

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS Source: core.ac.uk (J Am Soc Mass Spectrom) 1

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides Source: nih.gov (Rapid Commun Mass Spectrom) 2

  • CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation Source: nih.gov (Nature Communications / PMC) 3

  • Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument Source: plos.org (PLOS One) 4

Sources

Comparative Efficacy of Novel Hydroxamic Acid-Based HDAC Inhibitors Versus Standard Entinostat: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of HDAC Inhibition in Oncology

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1] By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1] In numerous cancers, the overexpression and aberrant activity of specific HDAC isoforms, particularly Class I HDACs (HDAC1, 2, and 3), contribute to the silencing of tumor suppressor genes, thereby driving cell proliferation and survival.[1][2]

This understanding has propelled the development of HDAC inhibitors (HDACis) as a promising class of anti-cancer agents.[3][4][5] These molecules aim to reverse the epigenetic silencing of tumor suppressor genes, leading to cell cycle arrest, apoptosis, and differentiation.[1][6] Entinostat (MS-275), a synthetic benzamide derivative, is a well-characterized, orally bioavailable inhibitor that selectively targets Class I HDACs.[6][7] It has shown promising preclinical and clinical activity, particularly in combination with other therapies for cancers like hormone-resistant breast cancer.[6][8]

However, the quest for improved therapeutic outcomes continues to drive the synthesis of novel HDAC inhibitors.[9][10][11] This guide provides a comparative analysis of the efficacy of a hypothetical series of novel HDAC inhibitors synthesized from a proprietary phenyl-benzofuran-based hydroxamic acid scaffold (PBHA) against the standard, Entinostat. The goal is to offer an objective, data-driven comparison to inform preclinical and clinical research strategies.

Mechanism of Action: A Shared Target, A Nuanced Interaction

Both Entinostat and the novel PBHA-based inhibitors function by targeting the catalytic site of Class I HDAC enzymes. The core mechanism involves a zinc-chelating group—a benzamide for Entinostat and a hydroxamic acid for the PBHA series—that binds to the zinc ion in the active site of the HDAC enzyme.[9] This binding event blocks the deacetylase activity, leading to the accumulation of acetylated histones. The subsequent "opening" of the chromatin structure allows for the transcription of previously silenced tumor suppressor genes, ultimately leading to anti-tumor effects.[7]

While the general mechanism is conserved, the unique chemical scaffold of the PBHA series is designed to potentially offer improved isoform selectivity and potency compared to Entinostat. This could translate to a more favorable therapeutic window with enhanced efficacy and reduced off-target effects.

HDAC_Inhibition_Pathway cluster_0 Normal Cell State cluster_1 Cancer Cell State (HDAC Overexpression) cluster_2 Therapeutic Intervention Histone Histone Proteins Acetylated_Histone Acetylated Histones (Open Chromatin) Histone->Acetylated_Histone HAT Histone Acetyltransferases (HATs) HAT->Histone Acetylation HDAC Histone Deacetylases (HDACs) HDAC->Acetylated_Histone Deacetylation Deacetylated_Histone Deacetylated Histones (Condensed Chromatin) Acetylated_Histone->Deacetylated_Histone Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histone->Gene_Expression Gene_Silencing Tumor Suppressor Gene Silencing Deacetylated_Histone->Gene_Silencing HDAC_Cancer Overexpressed HDACs Deacetylated_Histone_Cancer Increased Deacetylation (Condensed Chromatin) HDAC_Cancer->Deacetylated_Histone_Cancer Blocked_HDAC Inhibited HDACs HDAC_Cancer->Blocked_HDAC Gene_Silencing_Cancer Tumor Suppressor Gene Silencing Deacetylated_Histone_Cancer->Gene_Silencing_Cancer HDAC_Inhibitor HDAC Inhibitor (Entinostat or PBHA) HDAC_Inhibitor->HDAC_Cancer Inhibition Hyperacetylation Histone Hyperacetylation (Open Chromatin) Blocked_HDAC->Hyperacetylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hyperacetylation->Gene_Reactivation

Caption: General mechanism of HDAC inhibition leading to tumor suppressor gene reactivation.

Comparative In Vitro Efficacy

The initial evaluation of novel HDAC inhibitors relies on a series of in vitro assays to determine their potency and selectivity.

HDAC Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.

Table 1: Comparative HDAC Isoform Selectivity (IC50, nM)

CompoundHDAC1HDAC2HDAC3HDAC6 (Class IIb)
Entinostat 150250300>10,000
PBHA-001 5080120>15,000
PBHA-002 75110150>20,000

Data presented are hypothetical and for illustrative purposes.

Interpretation: The hypothetical data in Table 1 suggest that the novel PBHA-based inhibitors exhibit greater potency against Class I HDACs (HDAC1, 2, and 3) compared to Entinostat, as indicated by their lower IC50 values. Both Entinostat and the PBHA compounds demonstrate selectivity for Class I over Class IIb (HDAC6) enzymes.

Cell-Based Viability Assays

These assays assess the impact of the inhibitors on the proliferation and viability of cancer cell lines. The half-maximal growth inhibition (GI50) is a common endpoint.

Table 2: Comparative Anti-proliferative Activity in Breast Cancer Cell Lines (GI50, µM)

CompoundMCF-7 (ER+)T-47D (ER+)MDA-MB-231 (TNBC)
Entinostat 2.53.15.8
PBHA-001 0.81.22.1
PBHA-002 1.11.52.9

Data presented are hypothetical and for illustrative purposes. ER+ = Estrogen Receptor Positive; TNBC = Triple-Negative Breast Cancer.

Interpretation: The hypothetical data in Table 2 indicate that the PBHA-based inhibitors demonstrate superior anti-proliferative activity across multiple breast cancer cell lines compared to Entinostat. This enhanced cellular potency likely correlates with their greater enzymatic inhibitory activity shown in Table 1.

In_Vitro_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening: Enzymatic Assays cluster_2 Secondary Screening: Cellular Assays Synthesis Synthesis of PBHA Series Purification Purification & QC Synthesis->Purification Enzymatic_Assay HDAC Enzymatic Assay (Fluorometric) Purification->Enzymatic_Assay Test Compounds IC50_Determination Determine IC50 (HDAC1, 2, 3, 6) Enzymatic_Assay->IC50_Determination Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) IC50_Determination->Cell_Culture Select Lead Candidates Cell_Viability_Assay Cell Viability Assay (e.g., MTS Assay) Cell_Culture->Cell_Viability_Assay GI50_Determination Determine GI50 Cell_Viability_Assay->GI50_Determination

Caption: A streamlined workflow for the in vitro evaluation of novel HDAC inhibitors.

Experimental Protocol: Cell Viability (MTS) Assay

This protocol outlines a standard procedure for determining the GI50 of HDAC inhibitors using a colorimetric MTS assay. The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (Entinostat and PBHA series) and a vehicle control (e.g., DMSO) in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C.

  • MTS Reagent Addition:

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add 20 µL of the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Calculate the GI50 value using non-linear regression analysis.

Comparative In Vivo Efficacy

Promising in vitro candidates are advanced to in vivo models to assess their anti-tumor activity in a more complex biological system. Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are increasingly used for preclinical drug evaluation due to their ability to retain the characteristics of the original tumor.[14]

Breast Cancer Xenograft Model

In this hypothetical study, human breast cancer cells (e.g., MCF-7) are implanted subcutaneously into female nude mice. Once tumors reach a palpable size, the mice are randomized into treatment groups.

Table 3: Comparative Anti-Tumor Efficacy in an MCF-7 Xenograft Model

Treatment Group (n=8)Dose & ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control Daily, Oral1500 ± 250-
Entinostat 10 mg/kg, Daily, Oral750 ± 18050
PBHA-001 5 mg/kg, Daily, Oral600 ± 15060

Data presented are hypothetical and for illustrative purposes. Tumor growth inhibition (TGI) is calculated relative to the vehicle control group.

Interpretation: The hypothetical results in Table 3 suggest that PBHA-001 achieves a greater tumor growth inhibition (60%) at a lower dose (5 mg/kg) compared to Entinostat (50% TGI at 10 mg/kg). This indicates a potentially improved therapeutic index for the novel compound in this preclinical model. Entinostat has demonstrated in vivo activity in a range of human tumor xenografts, including breast cancer models.[6]

In_Vivo_Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint & Analysis Cell_Implantation Subcutaneous Implantation of MCF-7 Cells into Mice Tumor_Growth Monitor Tumor Growth (to ~100-150 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer Compounds Daily (Oral Gavage) Randomization->Dosing Monitoring Monitor Body Weight & Tumor Volume (2-3 times/week) Dosing->Monitoring Endpoint Study Endpoint (e.g., Day 21 or Tumor Volume Limit) Monitoring->Endpoint Tumor_Excision Excise & Weigh Tumors Endpoint->Tumor_Excision Data_Analysis Calculate Tumor Growth Inhibition (TGI) Tumor_Excision->Data_Analysis

Caption: Workflow for a typical in vivo xenograft study to evaluate anti-tumor efficacy.

Experimental Protocol: Xenograft Mouse Model

This protocol provides a general framework for conducting a xenograft study to evaluate the in vivo efficacy of HDAC inhibitors.

  • Cell Preparation and Implantation:

    • Harvest exponentially growing MCF-7 cells.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel or a similar basement membrane extract to improve tumor take and growth.

    • Subcutaneously inject 5 x 10^6 cells into the flank of female athymic nude mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, Entinostat, PBHA-001).[14]

  • Compound Administration:

    • Prepare dosing solutions of the compounds in an appropriate vehicle.

    • Administer the compounds daily via oral gavage at the predetermined doses.

    • Monitor the body weight of the mice as an indicator of general toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size limit.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.

Discussion and Future Directions

This guide presents a comparative framework for evaluating novel HDAC inhibitors against a standard like Entinostat. The hypothetical data for the PBHA series illustrate a desirable profile for a next-generation HDAC inhibitor: enhanced potency and selectivity in vitro, translating to superior efficacy at a lower dose in vivo.

The improved potency of the PBHA series could be attributed to the hydroxamic acid zinc-binding group, which is a common feature in potent HDAC inhibitors.[9][15] The unique phenyl-benzofuran scaffold may confer improved binding affinity and isoform selectivity within the catalytic pocket of Class I HDACs.

Future research should focus on:

  • Comprehensive Selectivity Profiling: Evaluating the PBHA series against a full panel of HDAC isoforms to confirm Class I selectivity and identify any potential off-target activities.[16][17]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates, and correlating drug exposure with target engagement (i.e., histone acetylation) in tumors.

  • Combination Studies: Exploring the synergistic potential of PBHA inhibitors with other anti-cancer agents, such as endocrine therapies or immune checkpoint inhibitors, a strategy that has shown promise for Entinostat.[6][7][8]

  • Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment with these novel agents.

By systematically progressing through in vitro and in vivo evaluations, the most promising novel HDAC inhibitors can be identified and advanced toward clinical development, with the ultimate goal of providing more effective and safer therapies for cancer patients.

References

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  • Design, synthesis and biological evaluation of novel hydroxamic acid-derived histone deacetylase inhibitors bearing a 2-oxoindoline scaffold as potential antitumor agents - PubMed. PubMed. Available at: [Link]

  • Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain - PMC. National Center for Biotechnology Information. Available at: [Link]

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  • Histone Deacetylase Inhibitors in Cancer Treatment | 2024, Volume 5 - Issue 4. Cureus. Available at: [Link]

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  • Adding Entinostat to Exemestane Fails to Overcome Aromatase Inhibitor Resistance in Advanced Breast Cancer - The ASCO Post. The ASCO Post. Available at: [Link]

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  • Abstract PD5-2: Preclinical assessment of HDAC inhibitor entinostat combined with all trans retinoic acid (ATRA) in aromatase inhibitor resistant breast cancer - AACR Journals. AACR Journals. Available at: [Link]

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Comparative Guide: Chemoselective Cross-Coupling of Primary vs. Secondary Amines in Bifunctional Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

In modern drug development, the precise functionalization of bifunctional aliphatic diamines (e.g., N-methylethylenediamine or 1-(2-aminoethyl)piperazine) is a frequent and formidable challenge. When subjecting these scaffolds to Buchwald-Hartwig C–N cross-coupling, chemists face a fundamental competition between the primary (1°) and secondary (2°) amines[1].

As application scientists, we must look beyond basic reactivity and understand the underlying causality of the catalytic cycle. The chemoselectivity is governed by a delicate balance between steric demand and inherent nucleophilicity [2]:

  • Primary Amines: Possess lower steric hindrance (minimal A-value interference), allowing rapid coordination to the Pd(II) intermediate. However, without proper ligand control, they are highly susceptible to over-arylation (diarylation).

  • Secondary Amines: Are inherently more nucleophilic due to the inductive effect of two alkyl substituents, but their significant steric bulk creates a high kinetic barrier for coordination to the metal center.

In a direct intramolecular competition, the lower steric barrier of the 1° amine almost always dominates, allowing it to outcompete the 2° amine for the Pd(II) center, often yielding >20:1 selectivity for 1°-arylation[3]. Therefore, while 1°-selective arylation can be achieved directly via steric exclusion, 2°-selective arylation in a bifunctional molecule requires strategic circumvention, such as transient protection.

MechanisticPathway Pd0 L-Pd(0) Active Catalyst (G3 Precatalyst) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X Branch1 BrettPhos Pathway (Sterically Restricted) OxAdd->Branch1 Branch2 RuPhos Pathway (Sterically Accommodating) OxAdd->Branch2 Amine1 1° Amine Coordination & Deprotonation Branch1->Amine1 Blocks 2° Amine Amine2 2° Amine Coordination & Deprotonation Branch2->Amine2 Accommodates 2° Amine RedElim1 Reductive Elimination Mono-arylated 1° Amine Amine1->RedElim1 RedElim2 Reductive Elimination Arylated 2° Amine Amine2->RedElim2 RedElim1->Pd0 Regeneration RedElim2->Pd0 Regeneration

Figure 1: Divergent catalytic cycles for chemoselective Buchwald-Hartwig amination.

Ligand Architecture and Selectivity Control

The advent of dialkylbiaryl phosphine ligands revolutionized our ability to dictate this chemoselectivity[4].

The BrettPhos Solution for 1° Amines: BrettPhos was explicitly designed to restrict the coordination sphere of the palladium center. The extreme steric bulk of its diisopropyl groups and the 2,4,6-triisopropylphenyl ring creates a narrow reactive pocket. This architecture perfectly accommodates a 1° amine but sterically clashes with a second arylation event, ensuring strict monoarylation[5]. Furthermore, this tight pocket entirely excludes the bulkier 2° amines, making BrettPhos the definitive choice for selective 1°-arylation in bifunctional diamines.

The RuPhos Solution for 2° Amines: RuPhos features a slightly more open framework (2,6-diisopropoxybiphenyl). This reduced steric profile allows the bulky 2° amine to successfully coordinate to the Pd(II) complex and undergo reductive elimination[5]. However, because the pocket is more open, an unprotected 1° amine will still coordinate faster. Thus, RuPhos is optimal for 2° amines only when the 1° amine is absent or masked.

Comparative Reactivity Profile

The following table synthesizes the quantitative and qualitative performance metrics of primary versus secondary amines under optimized cross-coupling conditions.

ParameterPrimary Amine (1°)Secondary Amine (2°)
Steric Demand (A-Value Impact) LowHigh
Inherent Nucleophilicity ModerateHigh
Optimal Pd Ligand BrettPhos[1]RuPhos[5]
Risk of Over-Arylation High (Without bulky ligands)Low (Sterically prohibited)
Intramolecular Chemoselectivity Highly Favored (>20:1)[3]Disfavored (Requires 1° masking)
Optimal Base NaOtBu or LHMDSCs₂CO₃ or NaOtBu
Precatalyst Generation Pd G3 (Ensures 1:1 L:Pd ratio)Pd G3 (Ensures 1:1 L:Pd ratio)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. We utilize Third-Generation (G3) Palladacycles to guarantee rapid, quantitative generation of the active L-Pd(0) species, avoiding the induction periods and ligand-inhibition common with Pd₂(dba)₃[1].

ExperimentalWorkflow Start Bifunctional Diamine (1° & 2° Amines) Cond1 Direct Coupling BrettPhos Pd G3 Start->Cond1 Steric Exclusion of 2° Amine Cond2 Transient Protection (PhCHO) + RuPhos Pd G3 Start->Cond2 1° Amine Masked as Imine Prod1 Selective 1°-Arylation Cond1->Prod1 Prod2 Selective 2°-Arylation (Post-Hydrolysis) Cond2->Prod2

Figure 2: Experimental workflow demonstrating direct 1°-arylation vs. protection-dependent 2°-arylation.

Protocol A: Direct Chemoselective 1°-Arylation

Objective: Selectively arylate the 1° amine in the presence of an unprotected 2° amine.

  • Reagent Charging: In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with the Aryl Halide (1.0 equiv, 1.0 mmol), BrettPhos Pd G3 (0.02 equiv, 2 mol%), and NaOtBu (1.4 equiv, 1.4 mmol).

    • Causality Note: Solid reagents are loaded first to minimize atmospheric exposure. NaOtBu is highly hygroscopic and will rapidly deactivate the catalyst if hydrolyzed.

  • Solvent & Substrate Addition: Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M), followed by the Bifunctional Diamine (1.2 equiv, 1.2 mmol).

    • Causality Note: Adding the amine last prevents premature coordination to the Pd center before the active catalytic cycle is initiated by the base.

  • Deoxygenation: Seal the vial with a PTFE-lined septum cap. If assembled outside a glovebox, sparge the solution with Argon for 10 minutes.

    • Self-Validation: Failure to sparge will result in a rapid color change to black (Pd black precipitation), indicating catalyst death via oxidation. A stable yellow/orange hue confirms a healthy active species.

  • Reaction: Heat the mixture at 100 °C for 2–4 hours. Monitor via LC-MS until the aryl halide is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium and salts, and concentrate for column chromatography.

Protocol B: Transient-Protection Mediated 2°-Arylation

Objective: Selectively arylate the 2° amine by temporarily masking the highly reactive 1° amine.

  • Transient Imine Formation: In a round-bottom flask, dissolve the Bifunctional Diamine (1.0 equiv, 1.0 mmol) and Benzaldehyde (1.05 equiv, 1.05 mmol) in anhydrous THF (5.0 mL). Add anhydrous MgSO₄ (5.0 equiv) and stir at room temperature for 2 hours.

    • Causality Note: The condensation selectively forms an imine at the 1° amine, utilizing its lower steric hindrance to mask it from the palladium catalyst.

  • Filtration & Setup: Filter the mixture directly into an argon-purged vial containing the Aryl Halide (1.1 equiv, 1.1 mmol), RuPhos Pd G3 (0.02 equiv, 2 mol%), and Cs₂CO₃ (2.0 equiv, 2.0 mmol).

    • Causality Note: Cs₂CO₃ is chosen over NaOtBu here because strong alkoxides can promote unwanted side reactions or premature hydrolysis of the imine intermediate.

  • Reaction: Seal and heat the mixture at 85 °C for 12 hours.

  • In Situ Deprotection: Cool the reaction to room temperature. Add 1M HCl (aq) (5.0 mL) and stir vigorously for 1 hour.

    • Self-Validation: The acidic aqueous wash rapidly hydrolyzes the transient imine back to the primary amine, cleanly yielding the 2°-arylated product in the organic phase after basic neutralization and extraction.

References

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Safety Operating Guide

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic solid waste as a monolithic category. This is a dangerous oversimplification. When managing advanced pharmaceutical intermediates like tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate —a compound featuring a Boc-protected amine, an amide linkage, and a primary amine—we must allow the molecular substructures to dictate our logistical safety and disposal plans.

By understanding the chemical behavior of your intermediates, you transform safety from a regulatory burden into a self-validating scientific process. Below is the comprehensive, step-by-step operational guide for the safe handling, storage, and disposal of this specific compound.

Chemical Profile & Hazard Assessment

Before designing a disposal plan, we must quantify the physical and regulatory parameters of the waste. While this specific intermediate is not explicitly listed by name under RCRA (Resource Conservation and Recovery Act), it exhibits properties that mandate its classification and management as a hazardous chemical waste[1].

Table 1: Chemical & Hazard Profile

ParameterSpecification / ValueOperational Implication
Chemical Name tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamateFull name required on all waste labels; no abbreviations.
Molecular Formula C₁₉H₂₃N₃O₃High nitrogen content requires specialized incineration.
Physical State Solid (Powder/Crystalline)High risk of aerosolization during spills; requires dust suppression.
Primary Hazards Acute Toxicity (Cat 4), Irritant (Cat 2)Mandates strict PPE (Nitrile gloves, goggles, N95/P100 respirator).
Incompatibilities Strong Acids, Strong OxidizersCritical: Must be strictly segregated from acidic waste streams.

Mechanistic Safety Insights: The Danger of Acidic Cross-Contamination

The most critical safety failure in the disposal of this compound is improper segregation. This molecule contains a tert-butyl carbamate (Boc) protecting group .

The Causality of the Hazard: The Boc group is highly labile under acidic conditions. If this chemical is accidentally disposed of in a generic "acid waste" carboy (e.g., one containing Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) from HPLC effluents), it will undergo a rapid, exothermic deprotection reaction. This reaction cleaves the Boc group, releasing equimolar amounts of carbon dioxide (CO₂) and isobutylene gas . In a sealed, rigid hazardous waste container, this rapid gas evolution leads to catastrophic pressurization and container rupture.

Mechanism Boc Boc-Protected Amine Waste Reaction Exothermic Deprotection Boc->Reaction Acid Acidic Waste (e.g., HCl, TFA) Acid->Reaction Gas Gas Evolution (CO2 + Isobutylene) Reaction->Gas Hazard Container Rupture Risk Gas->Hazard

Mechanistic hazard of mixing Boc-protected waste with acidic streams.

Step-by-Step Disposal Protocol

To ensure environmental health, public safety, and regulatory compliance, the following standard operating procedure (SOP) must be strictly adhered to[2].

Step 1: Segregation and Compatibility Verification
  • Action: Designate a specific waste stream exclusively for "Halogen-Free Organic Solids" (or "Halogen-Free Organic Solvents" if the compound is in solution).

  • Validation: Audit the waste container to ensure absolutely no acidic reagents, strong oxidizers, or heavy metals have been introduced prior to adding the Boc-protected compound.

Step 2: Primary Containment
  • Action: Collect the waste in a chemically compatible container, ideally High-Density Polyethylene (HDPE) or glass[2]. Do not use metal containers, as the primary amine group can interact with certain metal ions over time.

  • Validation: Ensure the container features a secure, leak-proof screw cap. The container must remain tightly closed at all times unless actively adding waste[3].

Step 3: RCRA Labeling & SAA Management
  • Action: Immediately affix a hazardous waste tag to the container. The label must explicitly state "Hazardous Waste" and list the full chemical name: tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate[3].

  • Validation: Store the container in secondary containment (e.g., a polyethylene tray) within a designated Satellite Accumulation Area (SAA) located in the same room where the waste was generated[3].

Table 2: EPA RCRA Generator Status & Accumulation Limits Logistical planning requires knowing your facility's generator status to schedule timely pickups before regulatory deadlines expire.

Generator StatusGeneration Rate ( kg/month )Max SAA Accumulation TimeMax Accumulation Volume
VSQG (Very Small)≤ 100 kgNo strict federal time limit≤ 1,000 kg
SQG (Small)100 - 1,000 kg180 days≤ 6,000 kg
LQG (Large)≥ 1,000 kg90 daysNo limit
Step 4: Final Treatment via Controlled Incineration
  • Action: Transfer the waste to your licensed environmental health and safety (EHS) team or a certified third-party vendor.

  • Validation: Because this compound contains three nitrogen atoms per molecule, standard landfill disposal is prohibited. The material must be destroyed via controlled high-temperature incineration equipped with flue gas scrubbing [4]. The scrubbers are mechanically required to capture and neutralize the toxic nitrogen oxides (NOx) generated during the combustion of the benzamide and amine groups.

DisposalWorkflow cluster_0 Laboratory Level Procedures Gen Waste Generation Seg Segregation (Acid-Free) Gen->Seg Cont HDPE Containment Seg->Cont Label RCRA Labeling Cont->Label SAA SAA Storage Label->SAA Inc Incineration (NOx Scrubbers) SAA->Inc

Cradle-to-grave disposal workflow for nitrogenous organic waste.

Emergency Spill Response & Decontamination

In the event of a dry powder spill of tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate on the benchtop or floor, execute the following protocol:

  • Evacuate & Assess: Isolate the spill area. Verify that no acidic liquids have spilled simultaneously in the same zone.

  • Don PPE: Equip a fit-tested N95 or P100 particulate respirator, double nitrile gloves, and chemical splash goggles.

  • Dust Suppression (Critical): Do NOT dry sweep the powder, as this will aerosolize the active pharmaceutical intermediate. Instead, lightly mist the solid powder with a compatible, non-reactive solvent (e.g., isopropanol or water) to bind the particulates.

  • Collection: Use non-sparking polypropylene scoops to collect the wetted material.

  • Containment: Place the collected slurry into a wide-mouth HDPE hazardous waste container and label it as "Hazardous Waste - Spill Cleanup: tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate".

  • Decontamination: Wash the affected surface with a mild alkaline detergent and water. Collect all wash water using absorbent pads and dispose of the pads in the same solid hazardous waste container.

References

  • Title: Hazardous Chemical Disposal. Source: Environmental Marketing Services. URL:[Link]

  • Title: Effective Hazardous Waste Disposal Methods for Businesses. Source: Alpha Environmental. URL:[Link]

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Personal protective equipment for handling tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently guide research teams through the scale-up and handling of novel pharmaceutical intermediates. tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate is a highly functionalized building block—featuring a Boc-protected amine and a benzamide moiety—commonly utilized in the synthesis of histone deacetylase (HDAC) inhibitors and PROTAC linkers. Because it is an active pharmaceutical intermediate (API) precursor, it must be handled with rigorous, proactive safety protocols.

Following the American Chemical Society's RAMP framework (Recognize hazards, Assess risks, Minimize risks, Prepare for emergencies), this guide establishes a self-validating operational system[1]. We do not just wear personal protective equipment (PPE); we engineer our defense based on the molecule's specific physicochemical properties.

Mechanistic Hazard Assessment: The Causality of Protection

Understanding why we protect ourselves dictates how we protect ourselves. OSHA's 29 CFR 1910.132 mandates that PPE must be selected based on a rigorous hazard assessment[2]. Standard laboratory attire is insufficient for this compound due to three mechanistic factors:

  • Aromatic Amine & Benzamide Moieties: These functional groups are known skin sensitizers and potential DNA-intercalating agents. Dermal exposure can lead to allergic contact dermatitis or systemic toxicity.

  • Lipophilicity (Boc Group): The tert-butyloxycarbonyl (Boc) protecting group significantly increases the molecule's lipophilicity. If handled in organic solvents (e.g., DMSO, DMF, or Dichloromethane), the solvent acts as a carrier, rapidly transporting the dissolved compound through standard latex gloves and the stratum corneum[3].

  • Physical State: As a dry, crystalline powder, it poses a severe inhalation risk. Aerosolized micro-particles can bypass the upper respiratory tract.

Quantitative PPE & Solvent Compatibility

When handling this compound, the choice of PPE is dictated not just by the powder itself, but by the solvents used for its dissolution.

PPE CategorySpecification & MaterialJustification & CausalityBreakthrough Time (Solvent Dependent)
Hand Protection Double-gloving: Nitrile (inner), Neoprene or Butyl (outer)Nitrile provides dexterity for weighing powder. Neoprene/Butyl is required if dissolving in DCM or DMF to prevent carrier-solvent permeation[3].Nitrile vs Powder: >480 min.Nitrile vs DCM: <5 min.Neoprene vs DCM: ~30 min.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-aerosolized powder during weighing and solvent splashes during dissolution[4].N/A
Body Protection Flame-resistant (FR) Lab Coat (Knee-length), closed-toe shoesPrevents accumulation of powder on personal clothing. FR material is required if reacting with flammable solvents[5].N/A
Respiratory Fume Hood (Primary) or N95 Respirator (Secondary)Primary defense against inhalation of fine particulates. Fume hood face velocity must be 80-100 fpm[3].N/A

Step-by-Step Operational Protocol

Self-Validating Workflow for Weighing and Dissolution

Phase 1: Preparation & PPE Donning

  • Inspect PPE: Check nitrile gloves for micro-tears by inflating them slightly before donning. Ensure the lab coat is fully buttoned to the collar to prevent exposed skin[6].

  • Establish the Zone: Clear the chemical fume hood of unnecessary clutter to ensure non-turbulent airflow. Verify the hood monitor reads a safe face velocity (typically 80-100 feet per minute) before opening the chemical container[7].

Phase 2: Weighing and Transfer 3. Static Control: Use an anti-static bar or zero-stat gun on the analytical balance. Causality: Highly functionalized powders carry static charges that cause them to "jump" and aerosolize, bypassing local exhaust ventilation. 4. Weighing: Tare a static-free weigh boat. Using a clean stainless-steel spatula, transfer the tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate. Do not drop the powder; place it gently to minimize dust generation. 5. Containment: If the balance is outside the hood, weigh the material in a sealed vial. Never transport open powder across the laboratory.

Phase 3: Dissolution 6. Solvent Addition: Inside the fume hood, add the reaction solvent (e.g., DMF or DCM) to the vial. 7. Glove Upgrade: If using DCM, immediately don a pair of heavy-duty Neoprene gloves over your Nitrile gloves. Causality: DCM degrades Nitrile in under 5 minutes, potentially carrying the dissolved API precursor directly into your bloodstream[3].

Phase 4: Doffing and Decontamination 8. Surface Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent that dissolves the compound (e.g., 70% Isopropanol or Ethanol), followed by a soap and water wipe to remove the solvent residue. 9. Doffing: Remove outer gloves first, turning them inside out to trap contamination. Wash hands immediately with soap and water after removing the inner nitrile gloves.

Mandatory Visualization: Operational Workflow

PPE_Workflow A 1. Hazard Assessment Identify Aromatic Amine Risks B 2. Engineering Controls Verify Fume Hood Airflow A->B C 3. PPE Donning Double Nitrile, Goggles, Coat B->C D 4. Material Handling Anti-Static Weighing & Transfer C->D E 5. Decontamination Solvent Wipe & Soap Wash D->E F 6. Waste Disposal Segregate Solid & Liquid Waste E->F

Figure 1: Sequential workflow integrating hazard assessment, PPE donning, and operational handling.

Disposal and Waste Management Plan

Proper disposal prevents downstream exposure to environmental services personnel and ensures compliance with EPA and OSHA regulations[8].

  • Solid Waste: All contaminated weigh boats, disposable spatulas, and inner gloves must be placed in a designated, chemically compatible solid waste container lined with a heavy-duty bag. Label explicitly as "Hazardous Solid Waste: Contains Aromatic Amine / Benzamide Derivatives."

  • Liquid Waste: First-wash solvents from glassware must be collected in a designated halogenated (if using DCM) or non-halogenated (if using DMF/DMSO) liquid waste carboy. Do not mix incompatible waste streams.

  • Regulatory Compliance: Ensure all waste containers are kept tightly closed when not actively receiving waste, in strict accordance with the EPA Resource Conservation and Recovery Act (RCRA) and OSHA standard 29 CFR 1910.1450[8].

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tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate
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tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate

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